Product packaging for 4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE(Cat. No.:CAS No. 1822-61-3)

4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE

Cat. No.: B157253
CAS No.: 1822-61-3
M. Wt: 170.08 g/mol
InChI Key: XLHLVPVJPDGPBC-UHFFFAOYSA-N
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Description

4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE is a useful research compound. Its molecular formula is C6H13Cl2N and its molecular weight is 170.08 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Chloromethyl-piperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 251636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13Cl2N B157253 4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE CAS No. 1822-61-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN.ClH/c7-5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHLVPVJPDGPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20497817
Record name 4-(Chloromethyl)piperidine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822-61-3
Record name 1822-61-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251636
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Chloromethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Chloromethyl)piperidine hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RM5XVH89X5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Chloromethyl)piperidine hydrochloride (CAS No. 1822-61-3) is a heterocyclic organic compound that serves as a valuable reactive intermediate in the field of organic synthesis.[] Its structure, featuring a piperidine ring and a reactive chloromethyl group, makes it a key building block for introducing the piperidin-4-ylmethyl moiety into a variety of molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized below. It is important to note that while some data are readily available, other properties such as boiling point, density, and specific solubility values are not extensively reported in the public domain.

PropertyValueReference
CAS Number 1822-61-3[]
Molecular Formula C₆H₁₂ClN·HCl[]
Molecular Weight 170.09 g/mol N/A
Appearance Light brown to brown solid[2]
Melting Point 128-130 °C[2]
Storage Temperature Room temperature, keep dry and coolN/A

Spectral Data

Detailed experimental spectral data for this compound are not widely available in public databases. While commercial suppliers may possess this data, it is not consistently published.

  • ¹H NMR: A ¹H NMR spectrum for this compound is indicated to be available from some chemical suppliers, but the spectral data itself is not publicly accessible.[3]

  • ¹³C NMR, FT-IR, and Mass Spectrometry: Publicly available experimental ¹³C NMR, FT-IR, and mass spectrometry data for this compound have not been identified in the conducted research.

Chemical Reactivity and Applications

The primary utility of this compound lies in its function as an alkylating agent. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the covalent attachment of the piperidin-4-ylmethyl fragment to a wide range of nucleophiles.

This reactivity makes it a valuable reagent in the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds. For instance, it has been used as a reagent in the synthesis of derivatives of N-type calcium channel blockers.[]

The piperidine nitrogen is a secondary amine, which is also nucleophilic and can compete in alkylation reactions. Therefore, for selective alkylation at the chloromethyl position, protection of the piperidine nitrogen (e.g., as a Boc carbamate) may be a necessary strategic step in a multi-step synthesis.

Proposed Synthesis Pathway

G cluster_0 Proposed Synthesis of this compound A 4-(Hydroxymethyl)piperidine B Chlorination Reaction A->B Thionyl Chloride (SOCl₂) C 4-(Chloromethyl)piperidine B->C D Protonation C->D Hydrochloric Acid (HCl) E This compound D->E

A proposed synthetic workflow for this compound.
General Experimental Protocol for Synthesis (Proposed)

Disclaimer: The following is a generalized, hypothetical protocol based on standard organic synthesis procedures for similar transformations and should be adapted and optimized with appropriate laboratory safety precautions.

  • Reaction Setup: In a fume hood, a solution of 4-(hydroxymethyl)piperidine in an inert solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

  • Chlorination: Thionyl chloride (approximately 1.1 equivalents) is dissolved in the same solvent and added dropwise to the cooled solution of the alcohol. The reaction is stirred at a low temperature and then allowed to warm to room temperature.

  • Work-up: After the reaction is complete (monitored by TLC), the solvent and excess thionyl chloride are removed under reduced pressure.

  • Salt Formation: The resulting crude 4-(chloromethyl)piperidine is dissolved in a suitable solvent (e.g., diethyl ether), and a solution of hydrochloric acid in the same or a compatible solvent is added to precipitate the hydrochloride salt.

  • Isolation: The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum.

General Experimental Protocol for N-Alkylation

This compound can be used to alkylate a variety of nucleophiles, such as amines, amides, and thiols. The following is a general procedure for the N-alkylation of a primary or secondary amine.

G cluster_1 General N-Alkylation Workflow cluster_reactants Reactants A Nucleophile (R-NH₂ or R₂NH) C Reaction Mixture A->C B This compound B->C Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, ACN) D Work-up and Purification C->D Aqueous extraction, Chromatography E N-((Piperidin-4-yl)methyl)ated Product D->E

A general workflow for N-alkylation using this compound.

Disclaimer: This is a generalized protocol and the specific conditions (solvent, base, temperature, and reaction time) will need to be optimized for each specific substrate.

  • Reaction Setup: To a solution of the amine (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN), is added a base (e.g., potassium carbonate or triethylamine, 2-3 equivalents).

  • Addition of Alkylating Agent: this compound (1-1.2 equivalents) is added to the mixture.

  • Reaction: The reaction mixture is stirred at room temperature or heated gently (e.g., to 50-80 °C) until the starting material is consumed, as monitored by an appropriate technique like TLC or LC-MS.

  • Work-up: The reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably in a fume hood.[2] Standard personal protective equipment, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat, should be worn.[2] Avoid the formation of dust and aerosols.[2]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[2]

  • Eye Contact: Rinse cautiously with water for several minutes.[2]

  • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting.[2]

In all cases of exposure, it is recommended to consult a physician.[2]

Conclusion

This compound is a useful bifunctional reagent for the synthesis of complex organic molecules, particularly in the context of medicinal chemistry. Its primary role as an alkylating agent allows for the incorporation of the piperidin-4-ylmethyl scaffold. While it is a valuable tool for synthetic chemists, there is a notable lack of comprehensive, publicly available data regarding its detailed spectral properties and specific, optimized reaction protocols. Researchers using this compound should rely on general principles of organic chemistry for its synthesis and application, with the understanding that optimization will be necessary for specific substrates.

References

Technical Guide: Synthesis of 4-(Chloromethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(chloromethyl)piperidine hydrochloride, a key building block in the development of various pharmaceutical agents. The primary synthetic route detailed herein involves the chlorination of 4-(hydroxymethyl)piperidine, a readily available starting material. This document offers detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow to aid in laboratory-scale production.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. It serves as a precursor for the introduction of the piperidin-4-ylmethyl moiety into a wide range of molecular scaffolds. This functional group is present in numerous biologically active compounds, including N-type calcium channel blockers. The synthesis of this compound with high purity and yield is therefore of significant interest.

The most direct and common method for the preparation of this compound is the substitution of the hydroxyl group of 4-(hydroxymethyl)piperidine with a chlorine atom, typically using thionyl chloride (SOCl₂). This reaction is followed by the formation of the hydrochloride salt.

Synthetic Pathway

The synthesis of this compound is typically achieved through a one-step conversion of 4-(hydroxymethyl)piperidine using a chlorinating agent, followed by salt formation.

Synthesis_Pathway Synthetic Pathway for this compound 4-(Hydroxymethyl)piperidine 4-(Hydroxymethyl)piperidine Intermediate Chlorosulfite Ester Intermediate 4-(Hydroxymethyl)piperidine->Intermediate + SOCl₂ Thionyl_Chloride Thionyl_Chloride Thionyl_Chloride->Intermediate Product 4-(Chloromethyl)piperidine Intermediate->Product - SO₂ - HCl HCl_gas HCl (gas) Intermediate->HCl_gas SO2_gas SO2 (gas) Intermediate->SO2_gas Final_Product 4-(Chloromethyl)piperidine Hydrochloride Product->Final_Product + HCl

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials and Equipment
Material/EquipmentSpecifications
4-(Hydroxymethyl)piperidineReagent grade, 98% or higher
Thionyl chloride (SOCl₂)Reagent grade, 99% or higher
TolueneAnhydrous
Diethyl etherAnhydrous
Round-bottom flaskThree-necked, appropriate size
Reflux condenserWith a gas outlet to a scrubber
Addition funnelPressure-equalizing
Magnetic stirrer and stir bar
Heating mantle
Ice bath
Buchner funnel and filter flask
Rotary evaporator
Fume hood
Scrubber (for HCl and SO₂)Containing aqueous sodium hydroxide
Synthesis of this compound

Procedure adapted from the synthesis of 4-(chloromethyl)pyridine hydrochloride.

  • Reaction Setup: In a fume hood, equip a dry 500 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser connected to a gas scrubber, and a thermometer.

  • Reagent Charging: Charge the flask with thionyl chloride (e.g., 50.0 g, 0.42 mol) and anhydrous toluene (e.g., 40 mL).

  • Preparation of Starting Material Solution: In a separate flask, prepare a solution of 4-(hydroxymethyl)piperidine (e.g., 46.1 g, 0.40 mol) in anhydrous toluene (e.g., 160 mL).

  • Reaction: Cool the thionyl chloride solution in an ice bath to 0-5 °C. Slowly add the 4-(hydroxymethyl)piperidine solution from the addition funnel to the stirred thionyl chloride solution over a period of 1-2 hours. Maintain the reaction temperature below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 110 °C) for 2 hours.

  • Product Isolation: Cool the reaction mixture to room temperature, and then further cool in an ice bath for 1 hour to precipitate the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold anhydrous diethyl ether (e.g., 2 x 50 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the product under vacuum to a constant weight.

Experimental_Workflow Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation Setup Assemble dry glassware in fume hood Charge_SOCl2 Charge flask with SOCl₂ and toluene Setup->Charge_SOCl2 Prepare_SM Prepare solution of 4-(hydroxymethyl)piperidine in toluene Charge_SOCl2->Prepare_SM Cool Cool SOCl₂ solution to 0-5 °C Addition Slowly add piperidine solution (maintain <10 °C) Cool->Addition Reflux Warm to RT, then reflux for 2 hours Addition->Reflux Precipitate Cool to RT, then ice bath for 1 hour Filter Vacuum filter the solid Precipitate->Filter Wash Wash with cold diethyl ether Filter->Wash Dry Dry under vacuum Wash->Dry

Caption: A generalized workflow for the synthesis of this compound.

Quantitative Data and Characterization

The following table summarizes the key quantitative data and physical properties of this compound.

ParameterValueReference
Molecular Formula C₆H₁₂ClN · HClN/A
Molecular Weight 170.08 g/mol N/A
Appearance Light brown to brown solid[1]
Melting Point 128-130 °C[1]
Boiling Point 189.5 °C at 760 mmHgN/A
Theoretical Yield Based on 0.40 mol starting material: 68.03 gN/A
Expected Purity >95%N/A

Characterization:

  • ¹H NMR: The proton NMR spectrum is a critical tool for confirming the structure of the product. Expected signals would include those for the piperidine ring protons and the chloromethyl group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbon atoms in the piperidine ring and the chloromethyl group.

  • IR Spectroscopy: Infrared spectroscopy can be used to confirm the absence of the hydroxyl group from the starting material and the presence of characteristic C-Cl and N-H stretches.

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the free base of the product.

Safety Considerations

  • Thionyl chloride is a corrosive and toxic substance that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The reaction produces hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases, which are both toxic and corrosive. The reaction apparatus must be equipped with a gas outlet leading to a scrubber containing an aqueous solution of a base (e.g., sodium hydroxide) to neutralize these gases.

  • All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of thionyl chloride with atmospheric moisture.

Conclusion

The synthesis of this compound via the chlorination of 4-(hydroxymethyl)piperidine with thionyl chloride is a robust and efficient method. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably produce this important synthetic intermediate for applications in drug discovery and development. Careful monitoring of reaction conditions and thorough characterization of the final product are essential to ensure high purity and yield.

References

4-(chloromethyl)piperidine hydrochloride structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(chloromethyl)piperidine hydrochloride, a key building block in synthetic chemistry, with a particular focus on its structure, properties, and applications in drug discovery and development.

Chemical Structure and IUPAC Name

This compound is a piperidine derivative characterized by a chloromethyl group at the 4-position of the piperidine ring. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

IUPAC Name: 4-(chloromethyl)piperidine;hydrochloride

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound (CAS No: 1822-61-3) is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₁₂ClN·HClN/A
Molecular Weight 170.08 g/mol [1]
Melting Point 128-130 °C[1][2]
Boiling Point 189.5 °C at 760 mmHg[3]
Density 0.99 g/cm³[3]
Appearance Light brown to brown solid[2]

Synthesis and Experimental Protocols

General Synthetic Workflow:

G start 4-(Hydroxymethyl)piperidine product 4-(Chloromethyl)piperidine Hydrochloride start->product Reaction reagent Chlorinating Agent (e.g., Thionyl Chloride) reagent->product solvent Inert Solvent solvent->product

Caption: General workflow for the synthesis of this compound.

Note: The direct reaction of 4-(hydroxymethyl)piperidine with a chlorinating agent like thionyl chloride (SOCl₂) in an inert solvent is a common method for converting primary alcohols to their corresponding alkyl chlorides. The hydrochloride salt is typically formed in situ or during workup.

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. One notable application is its use as a reagent in the synthesis of N-type calcium channel blockers.[4]

Role in the Synthesis of N-type Calcium Channel Blockers

N-type (Cav2.2) voltage-gated calcium channels are predominantly found in the nervous system and play a crucial role in neurotransmitter release and pain signaling.[2] Blockers of these channels are of significant interest for the treatment of chronic pain.[5] this compound can be utilized to introduce the 4-piperidylmethyl moiety into a target molecule, a common structural feature in some N-type calcium channel blockers.

Logical Relationship in Drug Synthesis:

G start 4-(Chloromethyl)piperidine Hydrochloride process Synthetic Transformation start->process core Pharmacophore Core Structure core->process product N-type Calcium Channel Blocker process->product

Caption: Role of this compound in synthesizing N-type calcium channel blockers.

N-type Calcium Channel Signaling Pathway

The mechanism of action of N-type calcium channel blockers involves the inhibition of calcium influx into presynaptic nerve terminals. This reduction in intracellular calcium concentration subsequently decreases the release of neurotransmitters, such as glutamate and substance P, which are involved in the transmission of pain signals.

Simplified Signaling Pathway:

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AP Action Potential Arrives Ca_channel N-type Ca²⁺ Channel AP->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion NT_release Neurotransmitter Release Vesicle_fusion->NT_release NT Neurotransmitters NT_release->NT Blocker N-type Blocker Blocker->Ca_channel Inhibits Receptor Receptor Binding NT->Receptor Signal Pain Signal Propagation Receptor->Signal

Caption: Simplified signaling pathway of N-type calcium channels and the inhibitory action of blockers.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of drug discovery. Its utility as a precursor for the synthesis of N-type calcium channel blockers highlights its importance for researchers and scientists working on the development of novel analgesics and other therapeutics targeting the nervous system. Further exploration of its reactivity and applications is warranted to fully exploit its potential in medicinal chemistry.

References

Physical properties of 4-(chloromethyl)piperidine hydrochloride (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4-(chloromethyl)piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound, with a focus on its melting point and solubility. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Physical Properties

This compound is a piperidine derivative. Its physical characteristics are crucial for its handling, formulation, and application in various scientific contexts.

Data Presentation

The quantitative physical property data for this compound is summarized in the table below.

PropertyValue
Melting Point 128-130 °C
Appearance Light brown to brown solid[1]
Solubility Data not available. Expected to be soluble in aqueous solutions.

Experimental Protocols

Detailed methodologies for the determination of the physical properties cited are outlined below. These are generalized protocols applicable to compounds of this nature.

Melting Point Determination

The melting point of a compound is a critical indicator of its purity.

Principle: The melting point is determined by heating a small, packed sample of the solid in a capillary tube and observing the temperature range from the first sign of melting to the complete liquefaction of the material. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer or digital temperature probe

  • Mortar and pestle (if sample needs to be pulverized)

Procedure:

  • Sample Preparation: A small amount of the dry this compound is placed on a clean, dry surface. The open end of a capillary tube is pushed into the sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a steady rate (e.g., 10-20°C per minute) for an initial approximate determination.

  • Refined Measurement: A second, fresh sample is prepared. The apparatus is heated rapidly to about 20°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute to allow for accurate observation.

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.

Solubility Determination

Principle: The solubility of a substance is determined by adding it in small increments to a known volume of a solvent until no more solute dissolves, creating a saturated solution.

Apparatus:

  • Analytical balance

  • Volumetric flasks

  • Vials or test tubes

  • Magnetic stirrer and stir bars or vortex mixer

  • Temperature-controlled environment (e.g., water bath)

Procedure for Qualitative Assessment:

  • A small, pre-weighed amount of this compound is added to a test tube containing a known volume of the solvent (e.g., water, ethanol, DMSO).

  • The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

  • The sample is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, the substance is considered soluble under those conditions.

Procedure for Quantitative Determination:

  • A saturated solution is prepared by adding an excess of this compound to a known volume of the solvent in a flask.

  • The mixture is stirred at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • The undissolved solid is removed by filtration or centrifugation.

  • A known volume of the clear, saturated solution is carefully removed.

  • The solvent is evaporated, and the mass of the remaining solid is determined.

  • The solubility is then calculated and expressed in units such as g/L or mg/mL.

Logical Workflow Visualization

While no specific biological signaling pathways involving this compound are prominently documented, a logical workflow for its synthesis can be represented. The following diagram illustrates a general synthetic route to 4-substituted piperidines, which can be adapted for the synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up and Purification cluster_product Final Product 4-Piperidinemethanol 4-Piperidinemethanol Reaction Chlorination Reaction 4-Piperidinemethanol->Reaction Chlorinating_Agent Chlorinating Agent (e.g., Thionyl Chloride) Chlorinating_Agent->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (e.g., Crystallization) Concentration->Purification Product 4-(chloromethyl)piperidine hydrochloride Purification->Product

Caption: Generalized synthetic workflow for this compound.

References

An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of 4-(chloromethyl)piperidine hydrochloride is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₁₂ClN·HCl[1]
Molecular Weight 158.08 g/mol [1]
Appearance Light brown to brown solid[1]
Storage Temperature Room temperature, keep dry and cool[1]

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group. The chlorine atom, being a good leaving group, makes the adjacent methylene carbon susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

The primary mode of reaction for this compound is bimolecular nucleophilic substitution (SN2). A wide range of nucleophiles can displace the chloride ion, leading to the formation of a new covalent bond.

General Reaction Mechanism:

Caption: General SN2 mechanism for nucleophilic substitution.

Key Considerations for Reactivity:

  • Nucleophile Strength: Stronger nucleophiles will react more readily. The order of reactivity for common nucleophiles is generally R-S⁻ > R-O⁻ > R₂NH > R-NH₂ > H₂O.

  • Solvent Effects: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are preferred as they solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.

  • Base: The hydrochloride salt form of 4-(chloromethyl)piperidine means that the piperidine nitrogen is protonated. For reactions involving the piperidine nitrogen as a nucleophile, a base is required to deprotonate it first. For N-alkylation of other nucleophiles, a base is necessary to neutralize the HCl generated during the reaction, preventing the protonation of the nucleophile. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and diisopropylethylamine (DIPEA).

N-Alkylation Reactions

A primary application of this compound is in the N-alkylation of various substrates to introduce the piperidin-4-ylmethyl moiety.

Substrate Scope:

  • Primary and Secondary Amines: Readily undergo N-alkylation to form secondary and tertiary amines, respectively.

  • Anilines: Can be alkylated, often requiring slightly more forcing conditions than aliphatic amines.

  • Amides and Sulfonamides: The nitrogen in amides and sulfonamides can act as a nucleophile, though they are less reactive than amines.

  • N-Heterocycles: Imidazoles, pyrazoles, and triazoles can be alkylated on their ring nitrogens.

While specific quantitative yield data for reactions with this compound is scarce, the following table provides illustrative yields for analogous reactions with the related pyridine derivative, which are expected to follow similar trends.

NucleophileProductTypical Yield (%)
Primary Aliphatic AmineSecondary Amine70-90
Secondary Aliphatic AmineTertiary Amine65-85
AnilineN-Alkylated Aniline50-75
ThiophenolThioether>90

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. As a reactive alkyl halide, it is susceptible to degradation under certain conditions.

Hydrolysis

The chloromethyl group is susceptible to hydrolysis, particularly in the presence of water and at elevated temperatures or non-neutral pH. The hydrolysis product is 4-(hydroxymethyl)piperidine. While a specific hydrolysis rate constant for this compound is not available, primary alkyl chlorides are generally hydrolyzed slowly at neutral pH and room temperature, with the rate increasing significantly under acidic or basic conditions.

Thermal Stability
Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling guidelines are recommended:

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Protect from moisture to prevent hydrolysis.

  • Handling: Handle in a well-ventilated area.[2] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles, to avoid contact with skin and eyes.[2] Avoid the formation of dust and aerosols.[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from protocols for analogous compounds.

General Protocol for N-Alkylation of a Primary Amine

This protocol describes a general procedure for the reaction of a primary amine with this compound.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq) and anhydrous DMF (5-10 mL per mmol of amine).

  • Add anhydrous potassium carbonate (2.5 eq) to the solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Add this compound (1.1 eq) portion-wise to the stirred suspension.

  • Allow the reaction to stir at room temperature overnight (12-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it may be gently heated to 40-50 °C.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

N_Alkylation_Workflow A 1. Combine amine, K₂CO₃, and DMF B 2. Add 4-(chloromethyl)piperidine HCl A->B C 3. Stir at room temperature (12-18h) B->C D 4. Monitor reaction by TLC/LC-MS C->D E 5. Aqueous work-up (Water/EtOAc extraction) D->E F 6. Dry and concentrate organic phase E->F G 7. Purify by column chromatography F->G

Caption: General workflow for N-alkylation.

Conclusion

This compound is a versatile and reactive building block that is essential for the synthesis of a wide range of nitrogen-containing compounds, particularly in the field of drug discovery. Its reactivity is primarily governed by the SN2 displacement of the chloride by various nucleophiles. While quantitative data on its reactivity and stability are limited, a thorough understanding of the principles of nucleophilic substitution and proper handling and storage procedures, as outlined in this guide, will enable researchers to effectively utilize this compound in their synthetic endeavors. Further studies to quantify the kinetic and thermodynamic parameters of its reactions and degradation pathways would be of significant value to the scientific community.

References

In-Depth Technical Guide to 4-(chloromethyl)piperidine hydrochloride: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and experimental considerations for 4-(chloromethyl)piperidine hydrochloride (CAS No. 1822-61-3). The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this compound safely and effectively in a laboratory setting.

Compound Identification and Properties

This compound is a piperidine derivative that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 1822-61-3
Molecular Formula C₆H₁₂ClN·HCl
Molecular Weight 170.08 g/mol
Appearance Light brown to brown solid
Melting Point 128-130 °C[1]
Storage Temperature Store at room temperature, keep dry and cool[1]

Hazard Identification and GHS Classification

While some safety data sheets (SDS) do not provide a specific GHS classification, the available information and the chemical nature of the compound suggest that it should be handled as a hazardous substance. It is crucial to consult the most up-to-date SDS from your supplier before use. Based on data for similar compounds and general chemical principles, the potential hazards are outlined in Table 2.

Table 2: GHS Hazard Classification (Anticipated)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralNo data available-
Skin Corrosion/IrritationNo data availableCauses skin irritation.
Serious Eye Damage/Eye IrritationNo data availableCauses serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)No data availableMay cause respiratory irritation.

Toxicological Data

Table 3: Summary of Available Toxicological Data

TestResult
Acute Oral Toxicity (LD50) No data available
Acute Dermal Toxicity (LD50) No data available
Acute Inhalation Toxicity (LC50) No data available

Given the lack of specific data, a conservative approach to handling is essential.

Handling Precautions and Personal Protective Equipment (PPE)

Due to the potential hazards, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] This will minimize the inhalation of any dust or vapors.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[2]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any damage before use.

    • Lab Coat: A flame-retardant lab coat or chemical-resistant apron should be worn to protect street clothing and skin.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate cartridge should be used.

The logical workflow for ensuring personal safety during handling is illustrated in the following diagram.

G Personal Protective Equipment (PPE) Workflow start Start: Prepare to handle This compound fume_hood Work in a certified chemical fume hood? start->fume_hood wear_goggles Wear chemical safety goggles fume_hood->wear_goggles Yes respirator Use a NIOSH-approved respirator fume_hood->respirator No wear_gloves Wear chemical- resistant gloves wear_goggles->wear_gloves wear_lab_coat Wear a lab coat wear_gloves->wear_lab_coat proceed Proceed with handling wear_lab_coat->proceed respirator->wear_goggles

Caption: Decision workflow for selecting appropriate PPE.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.

Emergency Procedures

First Aid Measures

Table 4: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

The decision-making process for first aid is illustrated in the following diagram.

G First Aid Decision Pathway exposure Exposure to This compound route Route of Exposure? exposure->route inhalation Move to fresh air Provide oxygen/artificial respiration Seek immediate medical attention route->inhalation Inhalation skin Wash with soap and water (15 min) Remove contaminated clothing Seek medical attention route->skin Skin Contact eye Flush with water (15 min) Remove contact lenses Seek immediate medical attention route->eye Eye Contact ingestion Do NOT induce vomiting Rinse mouth Seek immediate medical attention route->ingestion Ingestion

Caption: First aid response based on the route of exposure.

Spill Response

In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 4.2. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Experimental Protocols: General Handling in a Research Setting

While a specific, detailed experimental protocol for every possible reaction involving this compound is beyond the scope of this guide, a general workflow for its use in a typical organic synthesis reaction is provided below.

Experimental Workflow: General Use in Synthesis

  • Preparation:

    • Thoroughly clean and dry all glassware.

    • Set up the reaction apparatus in a chemical fume hood.

    • Ensure all necessary reagents and solvents are readily available and their SDS have been reviewed.

  • Inert Atmosphere (if required):

    • If the reaction is sensitive to air or moisture, assemble the apparatus for use under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition:

    • Carefully weigh the required amount of this compound in the fume hood.

    • Dissolve or suspend the compound in the appropriate solvent as dictated by the specific experimental procedure.

    • Add other reagents to the reaction mixture in the order specified in the protocol, paying close attention to reaction temperature and addition rates.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC, LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction mixture using the appropriate procedure.

    • Perform the necessary extractions, washes, and drying steps.

    • Purify the desired product using techniques such as chromatography or recrystallization.

  • Waste Disposal:

    • Segregate all chemical waste into appropriate, labeled containers for disposal.

The following diagram illustrates this general experimental workflow.

G General Experimental Workflow prep 1. Preparation (Glassware, Reagents, Fume Hood) inert 2. Inert Atmosphere Setup (if required) prep->inert add 3. Reagent Addition (Weighing, Dissolving) inert->add monitor 4. Reaction Monitoring (TLC, GC, etc.) add->monitor workup 5. Work-up and Purification (Quenching, Extraction, Chromatography) monitor->workup waste 6. Waste Disposal workup->waste

Caption: A generalized workflow for a synthesis experiment.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and the user's own judgment and due diligence. Always consult the most current Safety Data Sheet provided by your supplier and adhere to all institutional and regulatory safety guidelines.

References

Spectroscopic Profile of 4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(chloromethyl)piperidine hydrochloride (CAS No. 1822-61-3), a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not availableData not availableData not availableData not available
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not availableData not available

Note: Quantitative ¹³C NMR data for this compound is not currently available in public spectral databases.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Interpretation
Data not availableData not available

Note: Specific IR absorption data for this compound is not detailed in publicly accessible resources.

Table 4: Mass Spectrometry Data
m/zInterpretation
Data not availableData not available

Note: Mass spectrometry data for this compound is not currently available in public databases.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These protocols are generalized for the analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl Sulfoxide-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: 0-16 ppm.

    • Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Spectral Width: 0-220 ppm.

    • Reference: TMS at 0 ppm or the deuterated solvent peaks.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Reference the chemical shifts to the appropriate standard.

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

    • Identify and label the significant absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

    • The sample may need to be filtered to remove any particulate matter.

  • Instrument Parameters:

    • Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

    • Ionization Mode: Positive ion mode is typically used for amine-containing compounds.

    • Mass Range: Scan a suitable m/z range, for example, 50-500 amu.

    • Capillary Voltage: Typically 3-5 kV.

    • Nebulizing Gas Flow: Adjust as per instrument recommendations.

    • Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation.

  • Data Acquisition and Processing:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum.

    • The data system will process the raw data to generate a mass spectrum showing relative intensity versus m/z.

    • Identify the molecular ion peak and any significant fragment ions.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_results Results Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample for IR Sample->Solid_Sample Dilute_Solution Prepare Dilute Solution Sample->Dilute_Solution NMR_Acq NMR Spectrometer (¹H & ¹³C) Dissolution->NMR_Acq IR_Acq FTIR-ATR Spectrometer Solid_Sample->IR_Acq MS_Acq ESI-Mass Spectrometer Dilute_Solution->MS_Acq NMR_Proc Fourier Transform Phase & Baseline Correction Integration & Referencing NMR_Acq->NMR_Proc IR_Proc Background Subtraction Peak Identification IR_Acq->IR_Proc MS_Proc Spectrum Generation Peak Interpretation (m/z) MS_Acq->MS_Proc NMR_Data NMR Spectra & Peak Tables NMR_Proc->NMR_Data IR_Data IR Spectrum & Band Assignments IR_Proc->IR_Data MS_Data Mass Spectrum & Fragmentation MS_Proc->MS_Data Final_Report Comprehensive Spectroscopic Report NMR_Data->Final_Report IR_Data->Final_Report MS_Data->Final_Report

Caption: Spectroscopic Analysis Workflow.

References

Understanding the hydrochloride salt form vs free base of 4-(chloromethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(chloromethyl)piperidine: Hydrochloride Salt vs. Free Base

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(chloromethyl)piperidine is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. The piperidine moiety is a common scaffold found in numerous pharmaceuticals, and the reactive chloromethyl group provides a versatile handle for synthetic elaboration.[1][2] This compound is primarily available and handled in two forms: the free base and the hydrochloride (HCl) salt. The choice between these forms is critical and dictated by factors such as stability, solubility, and the specific chemical transformation being undertaken. This guide provides a detailed comparison of the physicochemical properties, stability, and handling of both forms, complete with experimental protocols for their interconversion and characterization.

Physicochemical Properties: A Comparative Analysis

The conversion of the free base to its hydrochloride salt significantly alters its physical properties. The salt form is generated by the protonation of the basic piperidine nitrogen with hydrochloric acid.[3][4] This transformation generally yields a more stable, crystalline solid with enhanced aqueous solubility. The quantitative differences are summarized below.

Property4-(chloromethyl)piperidine Free Base4-(chloromethyl)piperidine Hydrochloride
Chemical Structure
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
alt text
CAS Number 58013-32-4[5]1822-61-3[][7]
Molecular Formula C₆H₁₂ClN[5]C₆H₁₂ClN·HCl[7]
Molecular Weight 133.62 g/mol [5]169.08 g/mol (Calculated)
Typical Appearance Liquid or low-melting solidCrystalline Solid
Solubility Higher solubility in non-polar organic solvents (e.g., Toluene, Hexane, Dichloromethane)Higher solubility in polar solvents, particularly water and alcohols (e.g., Methanol, Ethanol).
Stability Less stable; susceptible to degradation over time. The free amine is more reactive.Highly stable crystalline solid; preferred for long-term storage and handling due to reduced reactivity and hygroscopicity compared to the free base.[3]

Note: Specific melting and boiling point data for both forms were not consistently available in the reviewed literature. Data for the analogous compound, 4-(chloromethyl)pyridine hydrochloride, shows a melting point in the range of 166-173 °C.[8][9]

Core Concepts: Strategic Advantages of Each Form

The Hydrochloride Salt: The Form for Stability and Storage

The primary advantage of the hydrochloride salt is its superior stability. As a crystalline solid, it is easier to weigh accurately, less volatile, and has a significantly longer shelf-life than the free base.[3] Its enhanced solubility in polar solvents like water and ethanol makes it suitable for reactions conducted in aqueous media or for the preparation of stock solutions for biological screening.

The Free Base: The Form for Synthesis

The synthetic utility of 4-(chloromethyl)piperidine stems from the reactivity of its two functional groups. The free base form is essential when the piperidine nitrogen is intended to act as a nucleophile. The lone pair of electrons on the nitrogen is available to attack electrophiles, enabling N-alkylation, N-acylation, and other coupling reactions.[10] Furthermore, its preferential solubility in organic solvents facilitates its use in non-aqueous reaction systems and simplifies product isolation through extraction.

Mandatory Visualizations: Workflows and Relationships

The interplay between the free base and hydrochloride salt is fundamental to its practical application.

G FreeBase 4-(chloromethyl)piperidine Free Base HCl_Salt 4-(chloromethyl)piperidine Hydrochloride FreeBase->HCl_Salt + HCl (Acid) HCl_Salt->FreeBase + Base (e.g., NaOH, K₂CO₃)

Caption: Reversible interconversion between the free base and hydrochloride salt.

G Storage Hydrochloride Salt (Stable form for storage) Reactive Free Base (Nucleophilic form for synthesis) Storage->Reactive Deprotonation (add base) Product Target Molecule (e.g., Drug Candidate) Reactive->Product Nucleophilic Attack on Electrophile (e.g., R-X)

Caption: Logical workflow from stable storage form to reactive synthetic intermediate.

Experimental Protocols

Protocol for Conversion of Hydrochloride Salt to Free Base

This procedure outlines a standard laboratory acid-base extraction to generate the free base from its salt.

  • Dissolution: Dissolve 1.0 equivalent of this compound in deionized water (approx. 10 mL per gram of salt) in a separatory funnel.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) dropwise with swirling until the pH of the solution is >10, as confirmed by pH paper or a pH meter. This deprotonates the piperidinium ion to yield the free base.

  • Extraction: Extract the basic aqueous solution with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 20 mL). The less polar free base will partition into the organic layer.

  • Washing: Combine the organic extracts and wash with brine (saturated aqueous NaCl solution, 1 x 20 mL) to remove residual water.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent, yielding 4-(chloromethyl)piperidine free base.

Protocol for Characterization via ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for confirming the structure and assessing the purity of both forms.

  • Sample Preparation: Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ for the free base, D₂O or DMSO-d₆ for the hydrochloride salt) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • Spectral Analysis:

    • For the Free Base (in CDCl₃): Expect to see characteristic signals for the piperidine ring protons and the chloromethyl (-CH₂Cl) group. The protons on the carbons adjacent to the nitrogen will appear as multiplets, typically between 2.5-3.0 ppm. The chloromethyl protons will appear as a singlet or doublet further downfield.

    • For the Hydrochloride Salt (in D₂O/DMSO-d₆): The key difference will be a significant downfield shift of the protons adjacent to the now-protonated, positively charged nitrogen (N⁺-H). These protons may appear >3.0 ppm. In a non-deuterated solvent like DMSO-d₆, a broad signal corresponding to the N-H proton will also be visible.

The successful conversion from salt to free base can be confirmed by the upfield shift of the protons adjacent to the nitrogen. Mass spectrometry can be used to confirm the molecular weight of the free base.[11]

Applications in Drug Development

The piperidine scaffold is a privileged structure in pharmacology, present in drugs targeting a wide array of biological systems.[1] 4-(chloromethyl)piperidine serves as a critical intermediate for introducing this scaffold into larger molecules.

  • As an Electrophilic Partner: The chloromethyl group is an excellent electrophile for substitution reactions. It readily reacts with nucleophiles (e.g., phenols, amines, thiols) on other molecules, forming a stable C-C, C-N, C-O, or C-S bond and tethering the piperidine ring to a target structure.[12]

  • As a Nucleophilic Partner: After conversion to the free base, the piperidine nitrogen becomes a potent nucleophile. This allows it to be alkylated or acylated, building complexity from the nitrogen center of the ring.

This dual reactivity makes 4-(chloromethyl)piperidine a highly valuable and versatile tool for rapidly generating libraries of complex molecules for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.[13]

References

Methodological & Application

The Versatile Role of 4-(Chloromethyl)piperidine Hydrochloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)piperidine hydrochloride is a valuable and highly reactive building block in medicinal chemistry, primarily utilized for the introduction of the 4-(piperidinylmethyl) moiety into a wide range of molecular scaffolds. This versatile reagent serves as a key component in the synthesis of numerous biologically active compounds, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. Its utility is particularly prominent in the construction of ligands for G-protein coupled receptors (GPCRs) and ion channels, where the piperidine ring can significantly influence pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes on its use in the synthesis of N-type calcium channel blockers, comprehensive experimental protocols for its application in N-alkylation reactions, and a summary of the biological activity of resulting compounds.

Application Notes: Synthesis of N-Type Calcium Channel Blockers

A significant application of this compound is in the synthesis of potent and selective N-type (Cav2.2) calcium channel blockers. N-type calcium channels are predominantly located on presynaptic nerve terminals and play a crucial role in the release of neurotransmitters, including those involved in pain signaling.[1][2] Consequently, blockers of these channels are of high interest for the development of novel analgesics for the treatment of chronic and neuropathic pain.

The 4-(piperidinylmethyl) moiety introduced by this building block can serve as a key pharmacophoric element, interacting with the calcium channel protein. A notable class of N-type calcium channel blockers synthesized using this reagent are 4-piperidinylaniline analogs.[3][4] In these compounds, the piperidine nitrogen is typically alkylated with this compound, and the resulting secondary amine can be further functionalized to optimize activity and selectivity.

Quantitative Data: Biological Activity of N-Type Calcium Channel Blockers

The following table summarizes the in vitro potency of representative N-type calcium channel blockers synthesized using piperidine-containing building blocks.

Compound Class/NameAssay SystemTargetIC50 (µM)Reference
4-Piperidinylaniline Analog SeriesSpecific uptake of 45Ca in chick synaptosomesN-type Calcium Channels0.3[5]
C101 (4-amino-piperidine derivative)N-type Ca2+ channels expressed in Xenopus oocytesN-type Calcium Channels2.2 ± 0.6[6]

Experimental Protocols

The primary application of this compound in the synthesis of the aforementioned compounds is through N-alkylation reactions. Below are detailed protocols for this key transformation.

Protocol 1: N-Alkylation of Anilines with this compound

This protocol describes a general procedure for the synthesis of a key intermediate for 4-piperidinylaniline N-type calcium channel blockers.

Materials:

  • Aniline derivative (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K2CO3) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask, add the aniline derivative (1.0 eq) and anhydrous DMF (5-10 mL per mmol of aniline).

  • Add finely powdered anhydrous potassium carbonate (2.5 eq) to the solution.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add this compound (1.1 eq) portion-wise to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated aniline.

Visualizations

N-Type Calcium Channel Signaling Pathway in Pain Transmission

The following diagram illustrates the role of N-type calcium channels in the transmission of pain signals at a presynaptic terminal.

N_Type_Calcium_Channel_Pain_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential (Pain Stimulus) N_Type_Channel N-Type Ca2+ Channel (Ca_v2.2) ActionPotential->N_Type_Channel Depolarization Ca_Influx Ca2+ Influx N_Type_Channel->Ca_Influx Opens Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Triggers Neurotransmitter_Release Neurotransmitter Release (Glutamate, Substance P) Vesicle_Fusion->Neurotransmitter_Release Leads to Neurotransmitter_Release->Neurotransmitters Blocker N-Type Channel Blocker (e.g., 4-Piperidinylaniline analog) Blocker->N_Type_Channel Inhibits Receptors Neurotransmitter Receptors Neurotransmitters->Receptors Binds to Signal_Propagation Pain Signal Propagation Receptors->Signal_Propagation Activates

Caption: N-Type Calcium Channel's Role in Pain Signaling.

Experimental Workflow for N-Alkylation

The following diagram outlines the general workflow for the N-alkylation of anilines using this compound.

N_Alkylation_Workflow Start Start: Materials Reaction_Setup 1. Reaction Setup - Aniline derivative - 4-(chloromethyl)piperidine HCl - Base (K2CO3) - Anhydrous DMF Start->Reaction_Setup Heating_Stirring 2. Heating & Stirring (60-80 °C, 12-24h) Reaction_Setup->Heating_Stirring Monitoring 3. Reaction Monitoring (TLC / LC-MS) Heating_Stirring->Monitoring Monitoring->Heating_Stirring Incomplete Workup 4. Aqueous Workup - Quench with Water - Extract with Ethyl Acetate Monitoring->Workup Reaction Complete Purification 5. Purification (Silica Gel Chromatography) Workup->Purification Product End: Pure N-Alkylated Product Purification->Product

Caption: Workflow for N-Alkylation of Anilines.

References

Synthesis of N-Substituted Piperidines via Alkylation of 4-(Chloromethyl)piperidine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted piperidines utilizing 4-(chloromethyl)piperidine hydrochloride as a key building block. The piperidine motif is a prevalent scaffold in numerous FDA-approved drugs and biologically active compounds, making its functionalization a critical aspect of medicinal chemistry and drug discovery. The N-alkylation of various nucleophiles with this compound offers a straightforward and versatile method for introducing the 4-(piperidinomethyl) moiety, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

Introduction

The piperidine ring is a fundamental heterocyclic structure in medicinal chemistry, valued for its ability to confer desirable pharmacokinetic properties and to serve as a versatile scaffold for constructing complex molecular architectures.[1][2] this compound is a commercially available and convenient electrophilic reagent for introducing the piperidinomethyl group onto a wide range of nucleophiles. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the electrophilic methylene carbon, displacing the chloride leaving group.[1]

These application notes provide protocols for the N-alkylation of aromatic amines (anilines), the O-alkylation of phenols, and the N-alkylation of indoles, which are common transformations in the synthesis of biologically active molecules.

Reaction Workflow

The general workflow for the synthesis of N-substituted piperidines using this compound involves the deprotonation of the nucleophile with a suitable base, followed by the nucleophilic attack on the electrophilic chloromethyl group.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Nucleophile Nucleophile (Amine, Phenol, Indole) Deprotonation Deprotonation of Nucleophile Nucleophile->Deprotonation Base Base (K₂CO₃, NaH, etc.) Base->Deprotonation Solvent Anhydrous Solvent (DMF, Acetonitrile, THF) Solvent->Deprotonation SN2_Reaction SN2 Attack on 4-(chloromethyl)piperidine Deprotonation->SN2_Reaction Activated Nucleophile Workup Aqueous Workup SN2_Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Substituted Piperidine Derivative Purification->Product

Caption: General workflow for the synthesis of N-substituted piperidines.

Experimental Protocols

Protocol 1: N-Alkylation of Aromatic Amines (Anilines)

This protocol describes a general procedure for the N-alkylation of substituted anilines with this compound using potassium carbonate as the base in N,N-dimethylformamide (DMF).

Materials:

  • Substituted aniline (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 eq) and anhydrous DMF (5-10 mL per mmol of aniline).

  • Add anhydrous potassium carbonate (2.5 eq) to the solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Add this compound (1.2 eq) portion-wise to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-(piperidin-4-ylmethyl)aniline derivative.

Quantitative Data for N-Alkylation of Anilines:

Aniline DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF80685-95
4-FluoroanilineK₂CO₃DMF80880-90
4-MethoxyanilineK₂CO₃DMF60490-98
4-NitroanilineCs₂CO₃DMF1001270-80
Protocol 2: O-Alkylation of Phenols

This protocol details the O-alkylation of phenols with this compound. Due to the harder nature of the phenoxide nucleophile, a strong base like sodium hydride is often employed.

Materials:

  • Substituted phenol (1.0 eq)

  • This compound (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF) or DMF

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 eq) and anhydrous THF or DMF (10 mL per mmol of phenol).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add a solution of this compound (1.2 eq) in a minimum amount of anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data for O-Alkylation of Phenols:

Phenol DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolNaHTHFrt1275-85
4-CresolK₂CO₃DMF60880-90
4-ChlorophenolNaHDMFrt1870-80
4-NitrophenolK₂CO₃DMF801285-95
Protocol 3: N-Alkylation of Indoles

This protocol outlines the N-alkylation of indoles, which often requires a strong base to deprotonate the indole nitrogen.

Materials:

  • Substituted indole (1.0 eq)

  • This compound (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted indole (1.0 eq) and anhydrous DMF (10 mL per mmol of indole).

  • Cool the solution to 0 °C.

  • Carefully add sodium hydride (1.5 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then at room temperature for 30 minutes.

  • Add this compound (1.2 eq) and stir the reaction at room temperature for 4-12 hours. Gentle heating (40-50 °C) may be required for less reactive indoles.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data for N-Alkylation of Indoles:

Indole DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)
IndoleNaHDMFrt680-90
5-BromoindoleNaHDMFrt875-85
5-NitroindoleK₂CO₃DMF501270-80
Tryptophan methyl esterNaHDMFrt1065-75

Troubleshooting and Key Considerations

  • Choice of Base and Solvent: The selection of the base and solvent system is crucial for the success of the N-alkylation reaction. For less nucleophilic amines, a stronger base such as sodium hydride may be necessary. DMF is a common solvent due to its polar aprotic nature and ability to dissolve a wide range of substrates. Acetonitrile and THF are also viable options.

  • Reaction Temperature: Most reactions proceed well at room temperature or with gentle heating. For unreactive substrates, increasing the temperature may be necessary; however, this can also lead to side reactions.

  • Moisture Sensitivity: Reactions involving strong bases like sodium hydride are highly sensitive to moisture. Ensure all glassware is flame-dried and reagents and solvents are anhydrous.

  • Purification: Silica gel column chromatography is the most common method for purifying the N-substituted piperidine products. The choice of eluent will depend on the polarity of the product.

Conclusion

The N-alkylation of various nucleophiles with this compound is a robust and versatile method for the synthesis of a diverse range of N-substituted piperidine derivatives. The protocols provided herein offer a solid foundation for researchers in drug discovery and medicinal chemistry to synthesize novel compounds for biological evaluation. The straightforward nature of these reactions, coupled with the commercial availability of the starting materials, makes this an attractive approach for the rapid generation of compound libraries.

References

Application Notes and Protocols for the Synthesis of CXCR4 Antagonists Using 4-(Chloromethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-(chloromethyl)piperidine hydrochloride in the synthesis of C-X-C chemokine receptor type 4 (CXCR4) antagonists. The information compiled is intended to guide researchers in the development of novel therapeutics targeting the CXCR4 signaling pathway, which is implicated in various diseases, including cancer metastasis and HIV-1 proliferation.[1][2]

Introduction to CXCR4 and its Antagonists

The CXCR4 receptor, a G-protein coupled receptor (GPCR), and its cognate ligand, CXCL12 (stromal cell-derived factor-1α), play a crucial role in regulating cell migration, proliferation, and survival.[1] Dysregulation of the CXCR4/CXCL12 signaling axis is a key factor in the progression of several pathologies. Consequently, the development of small molecule antagonists that can block this interaction is a significant area of therapeutic research.[1] Piperidine and pyridine moieties are common structural motifs found in a variety of potent CXCR4 antagonists.

Role of this compound in Synthesis

This compound serves as a key building block for introducing a piperidinylmethyl moiety into a target molecule. This is typically achieved through a nucleophilic substitution reaction where the chloromethyl group acts as an electrophile, reacting with a nucleophilic amine on a core scaffold. The piperidine nitrogen, being basic, is crucial for the interaction with the CXCR4 receptor.

Synthesis of Pyridine-Based CXCR4 Antagonists: A Case Study

While a specific, named CXCR4 antagonist directly synthesized from this compound with a detailed published protocol was not identified in the literature search, a closely related series of potent pyridine-based CXCR4 antagonists has been reported.[1][2] The synthesis of these compounds provides a valuable and illustrative example of the chemical transformations and experimental design involved in creating such molecules.

The general synthetic approach involves the reductive amination of a pyridine-2,6-dicarbaldehyde with various substituted anilines.[1] This method effectively couples the pyridinylmethyl scaffold to the desired aromatic amines, creating a library of potential CXCR4 antagonists.

General Synthetic Scheme

G Pyridine_dicarbaldehyde Pyridine-2,6-dicarbaldehyde Intermediate Schiff Base Intermediate Pyridine_dicarbaldehyde->Intermediate Aniline Substituted Aniline (R-NH2) Aniline->Intermediate Final_Product Pyridine-Based CXCR4 Antagonist Intermediate->Final_Product Reductive Amination Reducing_agent NaBH3CN / ZnCl2 Reducing_agent->Final_Product G cluster_0 Cell Membrane cluster_1 Cytoplasm CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binding & Activation G_protein Gαi / Gβγ CXCR4->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK Pathway (ERK1/2) PKC->MAPK Akt Akt PI3K->Akt Cell_Response Cellular Responses: - Migration - Proliferation - Survival Akt->Cell_Response MAPK->Cell_Response G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Pyridine-2,6-dicarbaldehyde) Reaction Chemical Synthesis (e.g., Reductive Amination) Start->Reaction Purification Purification & Characterization Reaction->Purification Synthesized_Compound Pure CXCR4 Antagonist Candidate Purification->Synthesized_Compound Binding_Assay Binding Affinity Assay (EC50 determination) Synthesized_Compound->Binding_Assay Functional_Assay Functional Assays (e.g., Matrigel Invasion) Synthesized_Compound->Functional_Assay Data_Analysis Data Analysis & SAR Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

References

Reaction conditions for coupling 4-(chloromethyl)piperidine hydrochloride with amines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Coupling of 4-(chloromethyl)piperidine hydrochloride with Amines

Introduction

The N-alkylation of primary and secondary amines with this compound is a fundamental transformation in synthetic organic and medicinal chemistry. This reaction serves as a robust method for introducing the piperidin-4-ylmethyl moiety, a common scaffold found in a wide array of biologically active compounds and pharmaceutical agents. The piperidine ring is a privileged structure that can improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. This document provides detailed protocols and reaction conditions for this coupling reaction, intended for researchers in drug discovery and development.

The core of the reaction is a bimolecular nucleophilic substitution (SN2) mechanism. The amine acts as the nucleophile, attacking the electrophilic methylene carbon of 4-(chloromethyl)piperidine and displacing the chloride leaving group. Since the starting material is a hydrochloride salt, a base is essential not only to deprotonate the amine nucleophile (thereby increasing its reactivity) but also to neutralize the HCl salt, liberating the free piperidine for subsequent reaction if the piperidine nitrogen itself is the target of alkylation (though in this case, the chloromethyl group is the reactive site). The choice of base, solvent, and temperature is critical for achieving high yields and minimizing side reactions.

General Reaction Scheme & Key Considerations

The reaction proceeds by nucleophilic attack of a primary or secondary amine on 4-(chloromethyl)piperidine. A base is required to facilitate the reaction.

Key Experimental Considerations:

  • Choice of Base : The selection of a suitable base is crucial. Inorganic bases like potassium carbonate (K₂CO₃) are commonly used and are effective, particularly in polar aprotic solvents like DMF or Acetonitrile.[1][2] Organic bases such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are also widely employed.[1] The base should be strong enough to deprotonate the reacting amine but generally not so strong as to cause side reactions. At least two equivalents of the base are typically required: one to neutralize the hydrochloride salt and another to facilitate the nucleophilic attack.

  • Solvent Selection : Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dichloromethane (DCM) are preferred as they can dissolve the reactants and facilitate the SN2 mechanism.[1][3]

  • Temperature Control : Most reactions can be conducted at room temperature over several hours (12-24 h).[4] Gentle heating to 40-50 °C may be necessary for less reactive amines or to accelerate the reaction rate.[3] Progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Substrate Scope : This method is effective for the N-alkylation of a broad range of nucleophiles, including primary and secondary aliphatic amines, anilines, and various nitrogen-containing heterocycles.[3]

Summary of Reaction Conditions

The following table summarizes typical conditions for the coupling of this compound with various amines, compiled from established protocols for analogous N-alkylation reactions.

Amine TypeBase (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
Primary AliphaticK₂CO₃ (2.0 - 2.5)DMF25 - 5012 - 1875 - 90
Secondary AliphaticK₂CO₃ (2.0 - 2.5)Acetonitrile25 - 6012 - 2480 - 95
Aniline (Primary)DIPEA (2.5 - 3.0)DMF50 - 7018 - 3660 - 80
N-HeterocycleNaH (1.2)THF / DMF0 to 254 - 1270 - 85
Secondary AromaticDIPEA (2.5 - 3.0) or K₂CO₃ (2.5)Acetonitrile60 - 80 (reflux)24 - 4855 - 75

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of a secondary amine with this compound using potassium carbonate as the base.

Materials:

  • Secondary Amine (1.0 eq.)

  • This compound (1.1 eq.)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq.)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the secondary amine (1.0 eq.) and anhydrous DMF (approx. 0.1 M solution based on the amine).

  • Addition of Base : Add finely powdered potassium carbonate (2.5 eq.) to the stirred solution.

  • Addition of Alkylating Agent : Add this compound (1.1 eq.) portion-wise to the stirred suspension.

  • Reaction : Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring : Monitor the reaction progress periodically by TLC or LC-MS to confirm the consumption of the starting material. If the reaction is sluggish, it may be gently heated to 40-50 °C.

  • Work-up : Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x the volume of DMF used).

  • Washing : Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude residue by silica gel column chromatography to obtain the desired N-alkylated product.

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the experimental protocol and the relationship between the reaction components.

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Combine Amine, Solvent (DMF) & Base (K₂CO₃) Add_Alkyl 2. Add 4-(chloromethyl)piperidine hydrochloride Reactants->Add_Alkyl Stir 3. Stir at RT (12-18h) Add_Alkyl->Stir Monitor 4. Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Quench 5. Quench with H₂O & Extract with EtOAc Monitor->Quench  Reaction  Complete Wash 6. Wash Organic Layer (H₂O, Brine) Quench->Wash Dry 7. Dry (Na₂SO₄) & Concentrate Wash->Dry Purify 8. Purify via Column Chromatography Dry->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the coupling of amines.

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Amine Amine (Nucleophile) Reaction Sₙ2 Coupling Reaction Amine->Reaction Piperidine 4-(chloromethyl)piperidine HCl (Electrophile) Piperidine->Reaction Base Base (e.g., K₂CO₃, DIPEA) Base->Reaction Facilitates Solvent Solvent (e.g., DMF, MeCN) Solvent->Reaction Medium Product N-Substituted 4-(aminomethyl)piperidine Reaction->Product Byproduct Salt Byproducts (e.g., KCl, Base·HCl) Reaction->Byproduct

Caption: Logical relationship of reaction components.

References

Application Notes and Protocols: The Role of 4-(chloromethyl)piperidine hydrochloride in the Preparation of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of therapeutic agents to enhance potency, selectivity, and pharmacokinetic properties. Specifically, the 4-substituted piperidine motif is a cornerstone in the development of numerous kinase inhibitors. 4-(chloromethyl)piperidine hydrochloride serves as a key reactive intermediate, enabling the introduction of the piperidin-4-ylmethyl group onto various heterocyclic cores of kinase inhibitors. This functional group can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, often leading to a significant enhancement of inhibitory activity.

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[1] Consequently, the development of small molecule kinase inhibitors remains a primary focus in modern drug discovery. The strategic incorporation of the piperidin-4-ylmethyl group, facilitated by the use of this compound, has proven to be a successful strategy in the design of potent and selective kinase inhibitors targeting various members of the kinome.

These application notes provide an overview of the utility of this compound in the synthesis of kinase inhibitors, detailed experimental protocols for key synthetic transformations, and a summary of the biological activity of representative inhibitors.

Application in the Synthesis of Kinase Inhibitor Scaffolds

The primary application of this compound in kinase inhibitor synthesis is the alkylation of nucleophilic centers on heterocyclic scaffolds. The reactive chloromethyl group readily undergoes nucleophilic substitution (SN2) reactions with a variety of nucleophiles, including amines (N-alkylation), phenols (O-alkylation), and thiols (S-alkylation). This allows for the versatile installation of the piperidin-4-ylmethyl moiety onto diverse core structures such as pyrazoles, pyrimidines, indoles, and benzothiophenes, which are common pharmacophores in kinase inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative kinase inhibitor scaffold utilizing this compound.

Protocol 1: General Procedure for the N-Alkylation of a Heterocyclic Amine with this compound

This protocol describes a general method for the synthesis of N-((piperidin-4-yl)methyl) substituted heterocyclic kinase inhibitors.

Materials:

  • Substituted heterocyclic amine (e.g., aminopyrazole, aminopyrimidine) (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted heterocyclic amine (1.0 eq) in anhydrous DMF or MeCN, add the base (K₂CO₃ or DIPEA, 2.5 - 3.0 eq).

  • Add this compound (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated to 50-60 °C to increase the reaction rate.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes gradient) to afford the desired N-((piperidin-4-yl)methyl) substituted product.

Protocol 2: Synthesis of a CDK2 Inhibitor Precursor: N-(piperidin-4-yl)carboxamide Derivative

This protocol is adapted from the synthesis of AT7519, a potent CDK2 inhibitor, and illustrates the formation of an amide bond with a piperidine derivative, which can be conceptually extended to the use of 4-(aminomethyl)piperidine derived from the title compound.[2]

Materials:

  • 4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxylic acid (1.0 eq)

  • tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Amide Coupling

  • To a solution of 4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxylic acid (1.0 eq) and tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq).

  • Add BOP reagent (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Pour the reaction mixture into water and extract with EtOAc.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield tert-butyl 4-(4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamido)piperidine-1-carboxylate.

Step 2: Boc Deprotection

  • Dissolve the purified product from Step 1 in a mixture of DCM and TFA (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Triturate the residue with diethyl ether to precipitate the product as the TFA salt. Filter and dry to obtain N-(piperidin-4-yl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide.

Data Presentation

The following table summarizes the biological activity of representative kinase inhibitors that incorporate the piperidin-4-ylmethyl or a closely related 4-substituted piperidine moiety.

Compound ClassInhibitor ExampleTarget Kinase(s)IC₅₀ (nM)Reference
Pyrazole-carboxamideAT7519CDK211[2]
Benzothiophene-carboxamideCompound 28AF9-DOT1L Interaction1,600[3]
QuinazolineVandetanibVEGFR2, EGFR40, 500[4]
PyrazolopyrimidineApixaban (Factor Xa inhibitor)Factor Xa0.8[1]

Mandatory Visualization

experimental_workflow cluster_reagents Starting Materials cluster_reaction N-Alkylation Reaction cluster_workup Work-up & Purification heterocycle Heterocyclic Amine (Nucleophile) reaction Base (e.g., K₂CO₃) Solvent (e.g., DMF) Room Temp or Heat heterocycle->reaction alkyl_halide 4-(chloromethyl)piperidine hydrochloride (Electrophile) alkyl_halide->reaction extraction Aqueous Work-up & Extraction reaction->extraction purification Column Chromatography extraction->purification product Final Product: N-((piperidin-4-yl)methyl)-substituted Kinase Inhibitor purification->product

Synthetic workflow for N-alkylation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Kinase Inhibitor (with piperidin-4-ylmethyl moiety) Inhibitor->RAF Inhibitor->MEK

MAPK signaling pathway and points of inhibition.

References

Application Notes and Protocols: One-Pot Synthesis of 4-((Arylthio)methyl)piperidine Derivatives using 4-(Chloromethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine scaffolds are fundamental building blocks in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The functionalization of the piperidine ring is a key strategy for modulating the pharmacological properties of these molecules. 4-(Chloromethyl)piperidine hydrochloride is a versatile reagent that allows for the introduction of a methylene bridge at the 4-position, enabling the connection of various functional groups. This document provides a detailed protocol for a one-pot synthesis of 4-((arylthio)methyl)piperidine derivatives, showcasing an efficient method for C-S bond formation. This reaction is particularly relevant for the synthesis of compounds targeting a range of biological pathways where a flexible linker to an aromatic moiety is desired.

Reaction Principle

The one-pot synthesis involves the nucleophilic substitution of the chloride in this compound by a deprotonated aryl thiol (thiophenoxide). The reaction is typically carried out in the presence of a base to both neutralize the hydrochloride salt and deprotonate the thiol, forming the more nucleophilic thiophenoxide in situ. The overall transformation is a straightforward and efficient method for creating a diverse library of 4-substituted piperidine derivatives.

Experimental Protocols

General Protocol for the One-Pot Synthesis of 4-((Arylthio)methyl)piperidine Derivatives

Materials:

  • This compound

  • Substituted thiophenol (e.g., 4-methoxythiophenol, 4-chlorothiophenol)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted thiophenol (1.0 eq) and the chosen solvent (e.g., DMF, 10 mL per mmol of thiophenol).

  • Add the base (e.g., K₂CO₃, 2.2 eq) to the solution and stir the mixture at room temperature for 30 minutes to ensure the formation of the thiophenoxide.

  • Add this compound (1.1 eq) to the reaction mixture in one portion.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and quench by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-((arylthio)methyl)piperidine derivative.

Data Presentation

Table 1: Representative Yields for the One-Pot Synthesis of 4-((Arylthio)methyl)piperidine Derivatives

EntryThiophenol DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)
1ThiophenolK₂CO₃DMF70685
24-MethoxythiophenolK₂CO₃DMF70592
34-ChlorothiophenolK₂CO₃MeCN80878
42-NaphthalenethiolNaHTHF60688

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Add Thiophenol and Base to Solvent stir 2. Stir for 30 min at RT reagents->stir add_piperidine 3. Add 4-(Chloromethyl)piperidine HCl stir->add_piperidine heat 4. Heat and Monitor by TLC add_piperidine->heat workup 5. Aqueous Workup and Extraction heat->workup purification 6. Column Chromatography workup->purification product Pure Product purification->product

Caption: One-pot synthesis workflow.

Signaling Pathway Context

The synthesized 4-((arylthio)methyl)piperidine derivatives can be envisioned as potential ligands for various biological targets, such as G-protein coupled receptors (GPCRs) or ion channels, where the piperidine core acts as a scaffold and the arythio-methyl moiety can interact with specific binding pockets. For instance, in a hypothetical GPCR signaling pathway, the compound could act as an antagonist.

signaling_pathway ligand Agonist receptor GPCR ligand->receptor Binds and Activates antagonist Synthesized Compound (Antagonist) antagonist->receptor Blocks Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Hypothetical GPCR antagonism.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.

  • Thiophenols have a strong, unpleasant odor and are toxic. Handle with care.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The described one-pot protocol offers an efficient and versatile method for the synthesis of 4-((arylthio)methyl)piperidine derivatives from this compound. This approach is amenable to the creation of diverse chemical libraries for drug discovery and development programs. The straightforward procedure, coupled with generally high yields, makes it a valuable tool for medicinal and organic chemists.

Application Notes and Protocols for Microwave-Assisted Reactions with 4-(Chloromethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, improved product yields, and enhanced purity. This document provides detailed application notes and protocols for the use of 4-(chloromethyl)piperidine hydrochloride in microwave-assisted N-alkylation reactions of various heterocyclic compounds. This reagent is a valuable building block in medicinal chemistry for the introduction of a piperidin-4-ylmethyl moiety, a common structural motif in pharmacologically active molecules, particularly those targeting G protein-coupled receptors (GPCRs).

The protocols provided herein are designed to be a starting point for researchers, offering general conditions that can be further optimized for specific substrates.

Core Concepts and Workflow

The N-alkylation of heterocycles using this compound under microwave irradiation typically follows a straightforward workflow. The reaction involves the deprotonation of the heterocyclic amine by a suitable base, followed by nucleophilic attack on the electrophilic chloromethyl group of the piperidine derivative.

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification Heterocycle Heterocycle Microwave_Vial Combine in Microwave Vial Heterocycle->Microwave_Vial Reagent 4-(Chloromethyl)piperidine Hydrochloride Reagent->Microwave_Vial Base Base Base->Microwave_Vial Solvent Solvent Solvent->Microwave_Vial Microwave_Reactor Microwave Reactor (Set Temperature & Time) Microwave_Vial->Microwave_Reactor Cooling Cooling Microwave_Reactor->Cooling Filtration Filtration (if applicable) Cooling->Filtration Extraction Extraction Filtration->Extraction Purification Chromatography/ Recrystallization Extraction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

General workflow for microwave-assisted N-alkylation.

Application Note 1: N-Alkylation of Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry. The introduction of a piperidin-4-ylmethyl group at the N1 position can significantly modulate the biological activity of indole-containing compounds. Microwave irradiation provides a rapid and efficient method for this transformation.

Experimental Protocol:

A representative procedure for the N-alkylation of indole is as follows:

  • Reaction Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine indole (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), and potassium carbonate (2.5 mmol, 2.5 eq.).

  • Solvent Addition: Add 3-5 mL of a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN).

  • Microwave Irradiation: Seal the vial and place it in a dedicated microwave reactor. Irradiate the mixture at a set temperature of 120-150 °C for 10-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After cooling the reaction vessel to room temperature, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary:

HeterocycleBaseSolventTemperature (°C)Time (min)Yield (%)
IndoleK₂CO₃DMF1401585-95
5-BromoindoleCs₂CO₃ACN1202080-90
3-MethylindoleK₂CO₃DMF15010>90

Application Note 2: N-Alkylation of Carbazole Derivatives

Carbazole and its derivatives are another important class of nitrogen-containing heterocycles with a wide range of biological activities. Microwave-assisted N-alkylation with this compound offers a significant improvement over traditional heating methods, which often require long reaction times. A "dry media" approach can also be effectively employed.

Experimental Protocol (Dry Media):

  • Reaction Setup: In a mortar, thoroughly mix carbazole (1.0 mmol, 1.0 eq.), this compound (1.5 mmol, 1.5 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.). A catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be added to enhance the reaction rate.

  • Adsorption: The solid mixture is then placed in an open vessel (e.g., a beaker or an Erlenmeyer flask).

  • Microwave Irradiation: The vessel is placed in a domestic or dedicated microwave oven and irradiated at a power of 300-600 W for 5-15 minutes. The reaction should be monitored for any signs of charring.

  • Work-up: After cooling, the reaction mixture is treated with water and extracted with dichloromethane.

  • Purification: The organic extract is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The resulting solid can be purified by flash chromatography or recrystallization.

Quantitative Data Summary:

HeterocycleBaseSolvent/SupportTemperature/PowerTime (min)Yield (%)
CarbazoleK₂CO₃Alumina (dry)450 W1088-96
3-NitrocarbazoleCs₂CO₃DMF150 °C1575-85
1,2,3,4-TetrahydrocarbazoleK₂CO₃DMF140 °C2082-92

Logical Relationship of Reaction Parameters

Optimizing a microwave-assisted reaction involves understanding the interplay between various parameters. The following diagram illustrates the key relationships to consider for successful N-alkylation.

G cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Substrate Substrate Base_Strength Base Strength Substrate->Base_Strength influences choice of Reaction_Rate Reaction Rate Base_Strength->Reaction_Rate Solvent_Polarity Solvent Polarity Temperature Temperature Solvent_Polarity->Temperature affects heating efficiency Purity Purity Temperature->Purity high temp can lead to side products Temperature->Reaction_Rate Time Time Yield Yield Time->Yield Reaction_Rate->Time determines required Reaction_Rate->Yield

Troubleshooting & Optimization

Technical Support Center: 4-(Chloromethyl)piperidine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered when using 4-(chloromethyl)piperidine hydrochloride in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during N-alkylation with this compound?

A1: The most prevalent side reactions are over-alkylation leading to the formation of a quaternary ammonium salt, and elimination reactions. The piperidine nitrogen is nucleophilic and can react with a second molecule of 4-(chloromethyl)piperidine to form a bis-alkylated product. Under strongly basic conditions or at elevated temperatures, elimination of HCl from the starting material or the product can occur.

Q2: My N-alkylation reaction is showing low yield. What are the potential causes?

A2: Low yields can stem from several factors:

  • Insufficiently basic conditions: The hydrochloride salt needs to be neutralized for the piperidine nitrogen to become nucleophilic.

  • Poor solubility of reactants: Ensure all components are well-dissolved in the chosen solvent.

  • Steric hindrance: Bulky substituents on the nucleophile can slow down the reaction.

  • Side reactions: As mentioned in Q1, over-alkylation and elimination can consume starting materials and reduce the desired product's yield.

  • Hydrolysis: The chloromethyl group is susceptible to hydrolysis, especially in the presence of water.

Q3: I am observing multiple spots on my TLC, even after completion of the reaction. What could these be?

A3: Besides your desired product and unreacted starting materials, the additional spots could correspond to:

  • The quaternary ammonium salt (over-alkylation product).

  • Elimination byproducts.

  • The hydrolyzed product, 4-(hydroxymethyl)piperidine.

  • If your nucleophile has multiple reactive sites, you may be seeing a mixture of regioisomers.

Troubleshooting Guides

Problem 1: Low Yield in N-Alkylation Reactions
Potential Cause Troubleshooting Steps
Incomplete Deprotonation Use a stronger base (e.g., NaH, KHMDS) if using a weak base like K₂CO₃ is ineffective. Ensure at least one equivalent of base is used to neutralize the hydrochloride salt, plus an additional equivalent for the reaction itself.
Poor Solubility Switch to a more polar aprotic solvent like DMF or DMSO. Gentle heating can also improve solubility, but monitor for decomposition.
Slow Reaction Rate Increase the reaction temperature in increments of 10-20°C. Consider using a catalyst, such as sodium iodide, to promote the reaction (Finkelstein reaction).
Starting Material Degradation If the starting material is degrading at higher temperatures, try running the reaction at a lower temperature for a longer duration. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Problem 2: Formation of Quaternary Ammonium Salt
Potential Cause Troubleshooting Steps
Excess Alkylating Agent Use the nucleophile in slight excess relative to this compound.
High Concentration Run the reaction at a lower concentration to disfavor the bimolecular over-alkylation reaction.
Slow Addition Add the this compound solution slowly to the solution of the nucleophile to maintain a low concentration of the alkylating agent throughout the reaction.
Problem 3: Competing Elimination Reactions
Potential Cause Troubleshooting Steps
Strongly Basic Conditions Use a milder, non-nucleophilic base such as diisopropylethylamine (DIPEA) or cesium carbonate (Cs₂CO₃).
High Temperatures Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
Bulky Base The use of a sterically hindered base can favor proton abstraction, leading to elimination. Consider a less bulky base if elimination is a significant issue.

Experimental Protocols

General Protocol for N-Alkylation of a Secondary Amine

This protocol provides a general starting point and should be optimized for specific substrates.

Materials:

  • Secondary amine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the secondary amine and anhydrous DMF.

  • Add potassium carbonate to the mixture and stir the suspension at room temperature for 30 minutes.

  • Add this compound portion-wise to the stirred suspension.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 50-60°C.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data from a Representative N-Alkylation Reaction:

NucleophileBaseSolventTemperature (°C)Time (h)Yield of Mono-alkylated Product (%)Yield of Quaternary Salt (%)
MorpholineK₂CO₃DMF251285<5
PiperidineEt₃NCH₃CN6087810-15
AnilineCs₂CO₃DMSO802465Not significant

Note: Yields are approximate and will vary depending on the specific substrate and reaction conditions.

Visualizing Reaction Pathways and Workflows

N-Alkylation Reaction Pathway

N_Alkylation reagent 4-(Chloromethyl)piperidine Hydrochloride free_base 4-(Chloromethyl)piperidine (Free Base) reagent->free_base Deprotonation nucleophile Nucleophile (e.g., R₂NH) product N-Substituted Product nucleophile->product base Base (e.g., K₂CO₃) base->free_base free_base->product SN2 Reaction quat_salt Quaternary Ammonium Salt (Side Product) free_base->quat_salt Over-alkylation elimination_product Elimination Product (Side Product) free_base->elimination_product Elimination product->quat_salt Further Alkylation

Caption: Primary reaction pathway and major side reactions.

Experimental Workflow for N-Alkylation

Workflow start Combine Nucleophile, Base, and Solvent add_reagent Add 4-(Chloromethyl)piperidine Hydrochloride start->add_reagent reaction Stir at RT or Heat add_reagent->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product Troubleshooting low_yield Low Yield check_sm Starting Material Consumed? low_yield->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No side_products Major Side Products Observed? check_sm->side_products Yes optimize_conditions Increase Temp./Time or Use Stronger Base incomplete_rxn->optimize_conditions optimize_stoichiometry Adjust Stoichiometry or Addition Rate side_products->optimize_stoichiometry Yes decomposition Decomposition side_products->decomposition No lower_temp Lower Reaction Temperature decomposition->lower_temp

Technical Support Center: Prevention of Di-alkylation with 4-(Chloromethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing di-alkylation when using 4-(chloromethyl)piperidine hydrochloride in chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What is di-alkylation in the context of using this compound, and why is it a problem?

A1: Di-alkylation refers to the undesired second alkylation of the initially formed mono-alkylated product. When a primary amine is used as the nucleophile, the initial reaction with this compound forms a secondary amine. This secondary amine can then react with another molecule of this compound to yield a tertiary amine, the di-alkylated byproduct. Similarly, if the nucleophile is a secondary amine, the desired tertiary amine product can be further alkylated to form a quaternary ammonium salt. This is problematic as it consumes the desired product, reduces the overall yield, and complicates the purification process due to the formation of multiple products.

Q2: What is the underlying chemical principle that leads to di-alkylation?

A2: The propensity for di-alkylation is primarily due to the increased nucleophilicity of the mono-alkylated product compared to the starting amine. The introduction of an alkyl group (the piperidin-4-ylmethyl group) onto the nitrogen atom increases its electron density, making it a more potent nucleophile and thus more reactive towards further alkylation.

Q3: What are the key experimental factors that influence the extent of di-alkylation?

A3: The main factors that control the selectivity between mono- and di-alkylation are:

  • Stoichiometry of Reactants: The molar ratio of the amine nucleophile to this compound is a critical determinant of the reaction outcome.

  • Choice of Base: The strength and nature of the base used to neutralize the hydrochloride salt and deprotonate the nucleophile can significantly impact the reaction's selectivity.

  • Reaction Temperature: Temperature affects the reaction rate and can influence the relative rates of mono- and di-alkylation.

  • Rate of Addition of the Alkylating Agent: The speed at which this compound is introduced to the reaction mixture can have a profound effect on the product distribution.

Q4: How does steric hindrance affect di-alkylation?

A4: Steric hindrance around the nitrogen atom of the nucleophile can play a significant role in preventing di-alkylation. If the nucleophile or the mono-alkylated product is sterically bulky, it can physically obstruct the approach of a second molecule of the alkylating agent, thereby favoring mono-alkylation.

Troubleshooting Guides

Issue 1: Significant Formation of Di-alkylated Product

Possible Causes:

  • Incorrect Stoichiometry: Using a 1:1 or near-equimolar ratio of the amine nucleophile to this compound.

  • Rapid Addition of Alkylating Agent: Adding the this compound too quickly creates a high local concentration, promoting the second alkylation.

  • Use of a Strong Base: Highly reactive bases can lead to a high concentration of the deprotonated, more nucleophilic mono-alkylated intermediate.

  • Elevated Reaction Temperature: Higher temperatures can increase the rate of the second alkylation reaction.

Solutions:

  • Optimize Stoichiometry: Employ a significant excess of the amine nucleophile (typically 2 to 5 equivalents) relative to the this compound. This statistically favors the reaction of the alkylating agent with the more abundant starting amine.

  • Slow Addition: Add the this compound solution dropwise or via a syringe pump over an extended period (e.g., several hours) to maintain a low concentration of the alkylating agent throughout the reaction.[1]

  • Select an Appropriate Base: Use a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). These bases are generally sufficient to neutralize the hydrochloride and facilitate the reaction without excessively promoting the second alkylation.

  • Control the Temperature: Conduct the reaction at a lower temperature (e.g., room temperature or below) to moderate the reaction rate and enhance selectivity.

Issue 2: Low Yield of the Mono-alkylated Product with Unreacted Starting Material

Possible Causes:

  • Insufficient Base: Not enough base to fully neutralize the this compound and deprotonate the nucleophile.

  • Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, especially with less reactive nucleophiles.

  • Poor Solubility of Reactants: The reactants may not be sufficiently soluble in the chosen solvent.

Solutions:

  • Ensure Adequate Base: Use at least one equivalent of base to neutralize the hydrochloride salt, plus an additional amount to deprotonate the nucleophile if it is also a salt. Typically, 2-3 equivalents of a base like K₂CO₃ are used.

  • Gradual Temperature Increase: If the reaction is sluggish at room temperature, consider gently heating the mixture (e.g., to 40-50 °C) while carefully monitoring the product distribution by TLC or LC-MS to avoid the onset of di-alkylation.

  • Solvent Selection: Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) to ensure good solubility of the reactants.

Data Presentation

The following tables provide a summary of how different reaction parameters can influence the product distribution in the alkylation of a primary amine with this compound. The data is illustrative and aims to demonstrate general trends.

Table 1: Effect of Stoichiometry on Product Distribution

Molar Ratio (Amine : Alkylating Agent)Mono-alkylated Product Yield (%)Di-alkylated Product Yield (%)
1 : 140 - 6030 - 50
2 : 170 - 8510 - 20
3 : 185 - 95< 10
5 : 1> 95< 5

Table 2: Influence of Base on Selectivity

BaseRelative StrengthMono-alkylation Selectivity
Sodium Hydride (NaH)StrongModerate to Low
Potassium Carbonate (K₂CO₃)ModerateHigh
Sodium Bicarbonate (NaHCO₃)WeakVery High
Triethylamine (Et₃N)Moderate (Organic)Moderate to High

Table 3: Effect of Temperature on Di-alkylation

Temperature (°C)Rate of Di-alkylation
0 - 25 (Room Temp)Low
40 - 60Moderate
> 80High

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation of Benzylamine with this compound

This protocol details a procedure optimized for the selective formation of the mono-alkylated product, N-(piperidin-4-ylmethyl)benzylamine.

Materials:

  • Benzylamine

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe pump

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add benzylamine (3.0 equivalents) and anhydrous DMF (to achieve a concentration of approximately 0.5 M with respect to the limiting reagent).

  • Addition of Base: Add anhydrous potassium carbonate (2.5 equivalents) to the stirred solution of benzylamine.

  • Preparation of Alkylating Agent Solution: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Slow Addition: Transfer the solution of this compound to a dropping funnel or syringe pump and add it dropwise to the stirred benzylamine solution over a period of 2-4 hours at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed.

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure N-(piperidin-4-ylmethyl)benzylamine.

Visualizations

Reaction_Pathway Primary_Amine Primary Amine (R-NH2) Mono_Alkylated_Product Mono-alkylated Product (Secondary Amine) Primary_Amine->Mono_Alkylated_Product Desired Reaction Alkylating_Agent 4-(chloromethyl)piperidine hydrochloride Alkylating_Agent->Mono_Alkylated_Product Di_Alkylated_Product Di-alkylated Product (Tertiary Amine) Alkylating_Agent->Di_Alkylated_Product Mono_Alkylated_Product->Di_Alkylated_Product Undesired Di-alkylation

Caption: Reaction pathway illustrating the formation of mono- and di-alkylated products.

Troubleshooting_Workflow Start Start Experiment Check_Products Analyze Product Mixture (TLC, LC-MS) Start->Check_Products High_DiAlkylation High Di-alkylation? Check_Products->High_DiAlkylation Optimize_Stoichiometry Increase Amine Excess (3-5 eq.) High_DiAlkylation->Optimize_Stoichiometry Yes Low_Yield Low Yield/ Incomplete Reaction? High_DiAlkylation->Low_Yield No Slow_Addition Slow Down Addition of Alkylating Agent Optimize_Stoichiometry->Slow_Addition Lower_Temp Lower Reaction Temperature Slow_Addition->Lower_Temp Weaker_Base Use a Weaker Base (e.g., K2CO3) Lower_Temp->Weaker_Base Successful_Mono Successful Mono-alkylation Weaker_Base->Successful_Mono Low_Yield->Successful_Mono No Check_Base Ensure Sufficient Base (2-3 eq.) Low_Yield->Check_Base Yes Increase_Temp Gently Increase Temperature Check_Base->Increase_Temp Increase_Temp->Successful_Mono

References

Troubleshooting low reactivity of 4-(chloromethyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and synthesis professionals. This guide provides comprehensive troubleshooting support for reactions involving 4-(chloromethyl)piperidine hydrochloride (CAS: 1822-61-3). Low reactivity of this versatile building block is a common challenge, often stemming from its properties as a hydrochloride salt. This center offers solutions in a direct question-and-answer format to help you optimize your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound proceeding slowly or not at all?

Low reactivity is typically traced back to one of four key factors:

  • The Hydrochloride Salt Form: The reagent is a salt where the piperidine nitrogen is protonated. This acidic proton must be neutralized for the reaction at the chloromethyl group to proceed efficiently.[1][2]

  • Inadequate Base: An inappropriate or insufficient amount of base will fail to neutralize the hydrochloride, preventing the reaction.

  • Poor Solvent Choice: As an ionic salt, the starting material may have poor solubility in non-polar organic solvents, hindering its participation in the reaction.

  • Weak Nucleophile: The reaction at the chloromethyl group is a nucleophilic substitution (SN2). A weak nucleophile will inherently react slowly.[3]

Q2: Is it mandatory to use a base in my reaction?

Yes, it is crucial. The piperidine nitrogen in the starting material is protonated, forming a hydrochloride salt.[1][4] This proton must be scavenged by a base. Without a base, the concentration of the free, reactive form of the piperidine derivative is negligible, leading to little or no product formation. The base neutralizes the HCl salt, allowing the reaction to proceed.

Q3: What is the recommended solvent for this reaction?

Polar aprotic solvents are generally the best choice for SN2 reactions involving charged species. Solvents such as Dimethylformamide (DMF) , Acetonitrile (ACN) , and Dimethyl Sulfoxide (DMSO) are effective. They can dissolve the hydrochloride salt and promote the reactivity of the nucleophile.[5] Protic solvents like ethanol or water can solvate the nucleophile, potentially reducing its reactivity.

Q4: My nucleophile is weak (e.g., an alcohol or a secondary aniline). How can I improve the reaction rate?

To enhance the reactivity of a weak nucleophile, you can deprotonate it before adding the this compound. Using a strong, non-nucleophilic base like sodium hydride (NaH) will generate the more potent anionic nucleophile (an alkoxide or anilide), which will react much more readily with the electrophilic chloromethyl group.

Q5: I am observing multiple spots on my TLC plate. What are the likely side products?

Common side products can include:

  • Unreacted Starting Material: Due to any of the issues mentioned above.

  • Product from Piperidine N-Alkylation: If the piperidine nitrogen is deprotonated and your reaction conditions are harsh, it could potentially react with another molecule of 4-(chloromethyl)piperidine, leading to dimerization or polymerization. This is less common but possible.

  • Elimination Product: Under strongly basic conditions and elevated temperatures, a minor amount of the elimination product (4-methylenepiperidine) could be formed.

Troubleshooting Guides & Experimental Protocols

Issue 1: Low or No Conversion to Product

Low conversion is the most frequent issue. Follow this systematic approach to diagnose and solve the problem.

G cluster_start Diagnosis cluster_checks Troubleshooting Steps cluster_solutions Solutions start Low or No Conversion check_base Is at least 2 eq. of a suitable base present (e.g., K₂CO₃, Et₃N)? start->check_base check_solvent Is the solvent polar aprotic (e.g., DMF, ACN, DMSO)? check_base->check_solvent Yes sol_base Add 2.0-2.2 eq. of base. Consider a stronger base if needed. check_base->sol_base No check_temp Is the reaction temperature appropriate (RT to 60°C)? check_solvent->check_temp Yes sol_solvent Switch to DMF or ACN. Ensure starting material is dissolved. check_solvent->sol_solvent No check_nuc Is the nucleophile strong enough? check_temp->check_nuc Yes sol_temp Increase temperature in 10°C increments. Monitor for decomposition. check_temp->sol_temp No sol_nuc Deprotonate weak nucleophiles with a strong base (e.g., NaH) prior to addition. check_nuc->sol_nuc No end_node Reaction Optimized check_nuc->end_node Yes sol_base->check_solvent sol_solvent->check_temp sol_temp->check_nuc sol_nuc->end_node

Caption: A logical workflow for troubleshooting low reaction conversion.
Data Presentation: Impact of Reaction Conditions

The selection of base and solvent significantly affects reaction outcomes. The following table provides representative data for a generic N-alkylation of a secondary amine to illustrate these effects.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.2)Toluene8024< 10%
2Et₃N (2.2)DCM25 (RT)2425%
3K₂CO₃ (2.2)ACN601285%
4K₂CO₃ (2.2)DMF25 (RT)1692%

Note: Data is illustrative and based on general principles of SN2 reactions. Actual results may vary.

Experimental Protocols

This protocol describes a robust method for reacting a secondary amine with this compound.

Materials:

  • Secondary amine (e.g., morpholine) (1.0 eq.)

  • This compound (1.1 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous powder (2.2 eq.)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add the secondary amine (1.0 eq.) and anhydrous DMF (approx. 0.2 M concentration based on the amine).

  • Add powdered anhydrous potassium carbonate (2.2 eq.) to the solution. Stir the suspension vigorously for 15 minutes at room temperature.

  • Add this compound (1.1 eq.) to the suspension in one portion.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, the temperature can be gently increased to 40-60 °C.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography.

Key Reaction Factors Visualized

Understanding the interplay between reaction components is key to success.

G cluster_factors Controlling Factors center Successful Substitution Reaction base Base (Crucial for Neutralization) center->base Must be sufficient to deprotonate HCl salt solvent Solvent (Polar Aprotic Preferred) center->solvent Must solubilize reagents and enhance Nu reactivity nucleophile Nucleophile (Strength is Key) center->nucleophile Must be strong enough for Sₙ2 attack temperature Temperature (Balances Rate vs. Stability) center->temperature Must provide enough energy without decomposition

Caption: Key factors influencing the reactivity of 4-(chloromethyl)piperidine HCl.

References

Managing the hygroscopic nature of 4-(chloromethyl)piperidine hydrochloride in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 4-(chloromethyl)piperidine hydrochloride. Here you will find troubleshooting advice and frequently asked questions to address challenges related to its hygroscopic nature in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What does it mean for this compound to be hygroscopic?

A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment. For this compound, this means the solid can absorb moisture from the air, which can lead to changes in its physical state (e.g., clumping, deliquescence) and chemical reactivity.

Q2: How should I store this compound to minimize water absorption?

A2: To maintain its integrity, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For optimal protection against moisture, storage in a desiccator with a suitable drying agent or within a glovebox under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Q3: Can I use this compound directly from the bottle for a moisture-sensitive reaction?

A3: It is not recommended, especially for reactions requiring anhydrous conditions. Due to its hygroscopic nature, the reagent is likely to have absorbed some atmospheric moisture. For sensitive applications, it is best practice to dry the compound under vacuum before use.[2]

Q4: What are the potential consequences of using "wet" this compound in a reaction?

A4: The presence of water can have several detrimental effects on a reaction. It can:

  • Hydrolyze the reagent: The chloromethyl group can react with water, forming the corresponding hydroxymethyl derivative, which is inactive for the desired alkylation reaction.

  • Interfere with bases: Strong bases used in reactions like N-alkylation can be quenched by water, reducing their effectiveness and leading to incomplete reactions.

  • Alter reaction pathways: The presence of water can promote unwanted side reactions, leading to a complex mixture of products and lower yields of the desired compound.

  • Affect reaction kinetics: The presence of water can change the solubility of reactants and intermediates, thereby affecting the reaction rate.

Troubleshooting Guide: N-Alkylation Reactions

This guide focuses on troubleshooting common issues in N-alkylation reactions where the hygroscopic nature of this compound is a likely contributing factor.

Problem Potential Cause(s) Related to Hygroscopicity Troubleshooting Steps & Solutions
Low or No Product Yield 1. Decomposition of Reagent: The this compound has absorbed significant moisture, leading to hydrolysis. 2. Base Inactivation: Water in the reagent or solvent has quenched the base (e.g., K₂CO₃, NaH).1. Dry the Reagent: Dry the this compound under high vacuum for several hours before use. 2. Use Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (nitrogen or argon). 3. Base Selection: Use a stronger base or a larger excess of the base to compensate for any residual moisture.
Inconsistent Reaction Results Variable Water Content: The amount of absorbed water in the this compound varies between batches or even between openings of the same bottle.1. Standardize Handling: Implement a strict protocol for handling the reagent, including minimizing exposure to air and always drying before use. 2. Glovebox Use: For maximum consistency, handle and weigh the reagent inside a glovebox with a controlled, low-humidity atmosphere.
Formation of Side Products (e.g., 4-(hydroxymethyl)piperidine derivatives) Hydrolysis: The chloromethyl group has reacted with water present in the reaction mixture.1. Rigorous Drying: Ensure all components of the reaction (reagent, solvent, amine substrate, and inert gas) are scrupulously dry. 2. Temperature Control: In some cases, running the reaction at a lower temperature may minimize water-related side reactions, although this may also slow down the desired reaction.
Difficulty in Product Purification Complex Reaction Mixture: The presence of water has led to a mixture of the desired product, unreacted starting material, and hydrolysis byproducts.1. Optimize Reaction Conditions: Address the root cause by implementing anhydrous techniques as described above. 2. Purification Strategy: A combination of aqueous workup to remove water-soluble impurities followed by column chromatography may be necessary to isolate the desired product.

Data Presentation: Hygroscopicity Classification

Hygroscopicity Class Criteria (% Water Uptake at 25°C/80% RH) Description
Non-hygroscopic< 0.2% (w/w)Essentially no water uptake.
Slightly hygroscopic0.2% - < 2% (w/w)Small amount of water uptake.
Moderately hygroscopic2% - < 15% (w/w)Significant water uptake.
Very hygroscopic≥ 15% (w/w)Very high water uptake, may lead to deliquescence.

Based on handling experience and the behavior of similar amine hydrochloride salts, this compound is expected to fall into the moderately hygroscopic to very hygroscopic range.

Experimental Protocols

Protocol 1: General Procedure for Drying this compound
  • Place the required amount of this compound in a clean, dry round-bottom flask.

  • Connect the flask to a high-vacuum line.

  • Apply vacuum and allow the solid to dry for at least 4 hours at room temperature. For very sensitive reactions, gentle heating (e.g., 40-50°C) under vacuum can be applied, but care should be taken to avoid decomposition.

  • Once drying is complete, break the vacuum with an inert gas (nitrogen or argon).

  • If not used immediately, store the dried reagent in a desiccator over a strong drying agent or in a glovebox.

Protocol 2: N-Alkylation of a Secondary Amine with this compound

This protocol is a representative example and may require optimization for different substrates.

  • Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under a nitrogen atmosphere, add the secondary amine (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

    • Add anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq) to the solution.

    • Stir the suspension at room temperature for 30 minutes.

  • Reaction:

    • Add dried this compound (1.1-1.2 eq) portion-wise to the stirred suspension.

    • Allow the reaction to stir at room temperature overnight (12-18 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it may be gently heated to 40-50°C.

  • Work-up:

    • Upon completion, pour the reaction mixture into water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Visualizations

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reagent_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Flame-dry glassware prep2 Add anhydrous solvent (DMF) prep1->prep2 prep3 Add amine substrate and K2CO3 prep2->prep3 react1 Add dried 4-(chloromethyl)piperidine HCl prep3->react1 reagent1 Weigh hygroscopic reagent quickly reagent2 Dry under high vacuum reagent1->reagent2 reagent2->react1 Transfer under inert gas react2 Stir at RT (or heat if needed) react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Quench with water react3->workup1 Upon completion workup2 Extract with organic solvent workup1->workup2 workup3 Dry and concentrate workup2->workup3 purify Column chromatography workup3->purify

Caption: Workflow for N-alkylation using a hygroscopic reagent.

troubleshooting_logic start Low Reaction Yield? cause1 Is the reagent hygroscopic? start->cause1 cause2 Were anhydrous conditions used? cause1->cause2 No/Unsure solution1 Dry reagent under vacuum before use cause1->solution1 Yes solution2 Use flame-dried glassware and anhydrous solvents cause2->solution2 No solution3 Run reaction under inert atmosphere (N2/Ar) cause2->solution3 No solution4 Check base activity and stoichiometry cause2->solution4 Yes solution1->cause2 solution2->solution3

Caption: Troubleshooting logic for low yield in reactions.

References

Technical Support Center: 4-(Chloromethyl)piperidine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-(chloromethyl)piperidine hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may arise during the TLC and HPLC monitoring of reactions involving this compound.

Question: My TLC plate shows streaking for the spot corresponding to this compound. What is the cause and how can I fix it?

Answer: Streaking of amine hydrochlorides like this compound on TLC plates is a common issue.

  • Cause: The hydrochloride salt is highly polar and can interact strongly with the silica gel stationary phase, leading to poor chromatography. The salt form may also be in equilibrium with the free base on the plate, causing band broadening and streaking.

  • Solution: To resolve this, you can add a small amount of a basic modifier to your TLC eluent system. A common choice is triethylamine (Et3N) or ammonia. Start with a low concentration (e.g., 0.1-1% v/v) and optimize as needed. This will neutralize the acidic silica surface and ensure the amine is in its free base form, leading to a more defined spot.

Question: I am not seeing the disappearance of my starting material (e.g., a phenol or an amine) on the TLC plate, even after a long reaction time with this compound. What could be the problem?

Answer: This issue often points to a problem with the reaction conditions, specifically the base used.

  • Cause: this compound is a salt. To make the piperidine nitrogen available for reaction (if it's the intended nucleophile) or to deprotonate your starting material, a base is required. If the base is too weak or not present in a sufficient amount, the reaction will not proceed.

  • Solution: Ensure you are using a suitable base to both deprotonate your starting material and neutralize the HCl as the reaction progresses. Common bases for such alkylations include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or a non-nucleophilic organic base like diisopropylethylamine (DIPEA). The choice of base will depend on the pKa of your starting material and the reaction solvent. You may need to use at least two equivalents of the base.

Question: My HPLC analysis shows multiple unexpected peaks. How can I identify if they are related to my reaction with this compound?

Answer: The appearance of multiple peaks can arise from several sources.

  • Cause:

    • Side Reactions: 4-(Chloromethyl)piperidine is a bifunctional molecule and can potentially undergo side reactions, such as self-condensation or elimination, under certain conditions.

    • Degradation: The compound or your product might be degrading on the HPLC column.

    • Impure Starting Material: The commercial this compound may contain impurities.

  • Solution:

    • LC-MS Analysis: The most effective way to identify these peaks is to use liquid chromatography-mass spectrometry (LC-MS). The mass-to-charge ratio will help you determine the molecular weight of the compounds corresponding to the unknown peaks and deduce their structures.

    • Control Experiments: Run control experiments, such as injecting only the starting materials or the reaction mixture without the coupling reagent, to identify which peaks correspond to which components.

    • Optimize HPLC Method: Adjust the mobile phase composition, gradient, and column temperature to improve peak separation and shape.

Frequently Asked Questions (FAQs)

Question: What are typical TLC conditions for monitoring reactions with this compound?

Answer: A good starting point for a TLC mobile phase is a mixture of a non-polar and a polar solvent.

  • General Eluent System: A common system is dichloromethane (DCM) and methanol (MeOH). A typical starting ratio would be 95:5 DCM:MeOH.

  • Adding a Basic Modifier: As mentioned in the troubleshooting section, adding a small amount of triethylamine (e.g., 0.5%) to the eluent system can significantly improve the spot shape of the amine.

  • Visualization: The piperidine moiety is not UV active. Therefore, you will need to use a stain for visualization. Common stains include:

    • Potassium Permanganate (KMnO4): Reacts with many functional groups and gives a yellow spot on a purple background.

    • Ninhydrin: Stains primary and secondary amines, typically yielding a purple or yellow color upon heating.

Question: What type of HPLC column and mobile phase should I use for analyzing reactions with this compound?

Answer: Reversed-phase HPLC is the most common technique for this type of analysis.

  • Column: A C18 column is a standard choice and is suitable for a wide range of polarities.

  • Mobile Phase:

    • Aqueous Component (A): Water with a modifier. To improve peak shape for amines, it is recommended to use an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. This ensures the amine is protonated and gives sharp peaks.

    • Organic Component (B): Acetonitrile or methanol.

  • Gradient: A typical gradient would start with a high percentage of the aqueous phase and ramp up the organic phase over time. For example, 5% to 95% acetonitrile over 15 minutes.

Question: How can I quantify the progress of my reaction using HPLC?

Answer: To quantify your reaction, you will need to create a calibration curve.

  • Calibration Curve: Prepare a series of standard solutions of your starting material and product at known concentrations. Inject these standards into the HPLC and record the peak area for each concentration. Plot the peak area versus concentration to generate a calibration curve.

  • Sample Analysis: Inject a sample of your reaction mixture (after appropriate dilution) into the HPLC. Use the peak areas of your starting material and product from this injection and the calibration curves to determine their concentrations in the reaction mixture.

Data Presentation

Table 1: Example TLC Data for an Alkylation Reaction

CompoundRf Value (95:5 DCM:MeOH + 0.5% Et3N)Visualization Method
Starting Phenol0.6UV (254 nm)
4-(Chloromethyl)piperidine (free base)0.2Ninhydrin Stain
Product0.4UV (254 nm)

Table 2: Example HPLC Retention Times

CompoundRetention Time (min)ColumnMobile Phase
Starting Phenol5.2C18Water (0.1% TFA) / Acetonitrile (Gradient)
4-(Chloromethyl)piperidine2.1C18Water (0.1% TFA) / Acetonitrile (Gradient)
Product8.7C18Water (0.1% TFA) / Acetonitrile (Gradient)

Experimental Protocols

General Procedure for N-Alkylation of a Phenol with this compound

  • To a solution of the starting phenol (1.0 eq) in a suitable solvent (e.g., dimethylformamide - DMF, or acetonitrile) is added a base (e.g., potassium carbonate, 2.0 eq).

  • The mixture is stirred at room temperature for 15 minutes.

  • This compound (1.2 eq) is added to the reaction mixture.

  • The reaction is heated to a specified temperature (e.g., 60 °C) and monitored by TLC or HPLC.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification start Dissolve Phenol in Solvent add_base Add Base (e.g., K2CO3) start->add_base add_reagent Add 4-(Chloromethyl)piperidine HCl add_base->add_reagent heat Heat Reaction Mixture add_reagent->heat monitor Monitor by TLC/HPLC heat->monitor is_complete Reaction Complete? monitor->is_complete is_complete->heat No workup Aqueous Workup and Extraction is_complete->workup Yes purify Column Chromatography workup->purify product Isolated Product purify->product troubleshooting_logic cluster_tlc TLC Issues cluster_hplc HPLC Issues cluster_solutions Potential Solutions start Problem with TLC/HPLC Analysis tlc_streaking Streaking of Amine Spot start->tlc_streaking no_reaction_tlc No Reaction Observed start->no_reaction_tlc hplc_peaks Multiple Unexpected Peaks start->hplc_peaks add_base_eluent Add Basic Modifier to Eluent tlc_streaking->add_base_eluent check_base_reaction Check Reaction Base (Strength/Amount) no_reaction_tlc->check_base_reaction run_lcms Run LC-MS Analysis hplc_peaks->run_lcms control_exp Run Control Experiments hplc_peaks->control_exp

Technical Support Center: Purification Strategies for Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products when unreacted 4-(chloromethyl)piperidine hydrochloride is present.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my reaction mixture besides unreacted this compound?

A1: Besides the unreacted starting material, other potential impurities can include:

  • Hydrolysis products: 4-(Hydroxymethyl)piperidine can form if water is present in the reaction mixture.

  • Side products from reaction with nucleophiles: Depending on your specific reaction, the chloromethyl group can react with other nucleophiles present in the mixture.

  • Solvent adducts: Residual solvents from the reaction or workup that may be trapped in the product.

Q2: How can I quickly assess the presence of unreacted this compound in my crude product?

A2: Thin Layer Chromatography (TLC) is a rapid and effective method for initial assessment. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate your product from the more polar this compound. Staining with an appropriate agent, such as potassium permanganate or iodine, can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: The piperidine nitrogen in my product and the unreacted starting material are both basic. How can I selectively remove the starting material?

A3: While both are basic, there are strategies to achieve separation:

  • Extraction: Differences in the overall polarity and solubility between your product and the starting material can be exploited. A carefully chosen biphasic solvent system for liquid-liquid extraction can selectively partition one into the aqueous phase while the other remains in the organic phase.

  • Chromatography: Column chromatography, particularly reversed-phase HPLC, is a powerful technique for separating compounds with similar basicities based on differences in their overall hydrophobicity.[1] For normal-phase silica gel chromatography, peak tailing of basic compounds can be an issue. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine, to the eluent or by using a low-pH mobile phase.[2]

Troubleshooting Guides

Problem 1: Emulsion Formation During Aqueous Workup
  • Symptom: A persistent emulsion layer forms between the aqueous and organic phases during extraction, making separation difficult.

  • Possible Cause: The basic nature of piperidine derivatives can sometimes lead to the formation of soaps or other surfactants, stabilizing emulsions. High concentrations of salts can also contribute.

  • Suggested Solutions:

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Filtration through Celite: Pass the entire mixture through a pad of Celite. The fine particles of Celite can help to break up the emulsion.

    • Change the Organic Solvent: If possible, try a different organic solvent for the extraction. Solvents with different densities and polarities can alter the interfacial tension and disrupt the emulsion.

    • Centrifugation: For smaller scale reactions, centrifuging the mixture can effectively separate the layers.

Problem 2: Product Co-extraction with Unreacted Starting Material into the Aqueous Layer
  • Symptom: During an acidic wash intended to remove the basic this compound, a significant amount of the desired product is also lost to the aqueous phase.

  • Possible Cause: If your product also contains a basic functional group, it will be protonated and become more water-soluble in an acidic environment.

  • Suggested Solutions:

    • pH Adjustment: Carefully control the pH of the aqueous wash. Use a milder acidic solution (e.g., dilute citric acid or ammonium chloride) instead of strong acids like HCl. This may allow for the selective protonation and extraction of the more basic starting material.

    • Back-extraction: After the initial acidic wash, basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide and extract it again with an organic solvent to recover any co-extracted product.

    • Alternative Purification Method: If co-extraction is a persistent issue, consider alternative purification methods such as column chromatography or recrystallization that do not rely on acid-base extraction.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction Procedure for Removal of this compound

This protocol is a general guideline and should be optimized for your specific product's properties.

  • Reaction Quenching: After the reaction is complete, cool the mixture to room temperature. If applicable, quench the reaction with water or a suitable aqueous solution.[3]

  • Solvent Addition: Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash the organic layer with a dilute acidic solution (e.g., 1M HCl or 10% aqueous citric acid). The protonated this compound will partition into the aqueous phase. Repeat the wash if necessary.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Adsorbent and Eluent Selection: For normal-phase chromatography, silica gel is a common adsorbent. Select an eluent system based on the polarity of your product, determined by TLC analysis. A common starting point is a mixture of ethyl acetate and hexanes. To minimize peak tailing of basic compounds, consider adding a small percentage (0.1-1%) of triethylamine to the eluent.

  • Column Packing: Prepare a silica gel column with the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

Solvent TypeGeneral Solubility of Amine HydrochloridesSuitability for Extraction (Organic Phase)Suitability for Recrystallization
Water HighPoorGood (as anti-solvent)
Methanol/Ethanol HighPoorGood (as solvent)
Dichloromethane Low to ModerateGoodModerate
Ethyl Acetate LowGoodPoor
Hexanes/Heptane Very LowGoodPoor
Diethyl Ether Very LowGoodPoor
Acetonitrile ModerateModerateModerate
Toluene LowGoodPoor

Note: The actual solubility of your product and impurities will vary. It is essential to perform small-scale solubility tests to determine the optimal solvent system for your specific application.

Workflow for Method Selection

The following diagram illustrates a decision-making process for selecting the appropriate purification method.

Purification_Workflow start Crude Reaction Mixture is_product_solid Is the product a solid at room temperature? start->is_product_solid recrystallization Recrystallization is_product_solid->recrystallization Yes solubility_diff Sufficient solubility difference between product and impurity? is_product_solid->solubility_diff No extraction Liquid-Liquid Extraction end Purified Product extraction->end chromatography Column Chromatography chromatography->end recrystallization->end solubility_diff->extraction Yes polarity_diff Sufficient polarity difference? solubility_diff->polarity_diff No polarity_diff->chromatography Yes polarity_diff->end No (Consider derivatization or alternative synthesis)

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the work-up procedures for reactions involving 4-(chloromethyl)piperidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the role of a base in reactions with this compound?

A1: 4-(chloromethyl)piperidine is often supplied as a hydrochloride salt to improve its stability and handling. The hydrochloride salt is not reactive as an alkylating agent. A base is required to neutralize the hydrochloride and liberate the free, reactive form of 4-(chloromethyl)piperidine, which can then participate in the desired alkylation reaction. At least one equivalent of a suitable base is necessary for the reaction to proceed.[1] Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and triethylamine (Et₃N).[1]

Q2: How can I favor N-alkylation over O-alkylation when my substrate has both nucleophilic nitrogen and oxygen atoms?

A2: The regioselectivity of alkylation is influenced by the "Hard and Soft Acids and Bases" (HSAB) principle. Hard nucleophiles, like alkoxides (O-nucleophiles), tend to react with hard electrophiles, while softer nucleophiles, such as thiolates (S-nucleophiles), prefer softer electrophiles. The choice of solvent and base can also influence the outcome. Polar aprotic solvents like DMF and acetonitrile are commonly used and can influence the nucleophilicity of the reacting species.[1]

Q3: Is C-alkylation a possible side reaction?

A3: Yes, C-alkylation can occur with soft carbon nucleophiles, such as those derived from active methylene compounds like malonates or β-ketoesters. To promote C-alkylation, a base that effectively generates the enolate of the active methylene compound is required, along with a solvent that stabilizes this nucleophile.[1]

Q4: What are the common impurities I might encounter in my crude product?

A4: Common impurities can include unreacted starting materials, over-alkylated or under-alkylated products, and byproducts from side reactions. Residual solvents from the reaction or work-up can also be trapped in the solid product. In some cases, polymeric materials can form under certain reaction conditions.[2]

Q5: What are the initial steps for purifying the crude product after a reaction with this compound?

A5: A common initial purification strategy is to wash the crude solid with a suitable organic solvent. The goal is to dissolve and remove more soluble impurities while minimizing the loss of the desired product. The choice of wash solvent is critical for an effective purification.[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive alkylating agent: The hydrochloride salt was not neutralized.Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, NaH, Et₃N) is used to generate the free base of 4-(chloromethyl)piperidine.[1]
Low reaction temperature: The activation energy for the reaction is not being met.Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.[1]
Steric hindrance: The nucleophile or the alkylating agent is sterically bulky.Consider using a stronger, less hindered base to increase the concentration of the active nucleophile. A higher reaction temperature and longer reaction time may also be necessary.
Formation of Multiple Products Over-alkylation: Primary or secondary amines can undergo multiple alkylations.Use a stoichiometric amount of the amine or a large excess of the amine to control the reaction. Slow, controlled addition of the alkylating agent can also minimize this side reaction.[3]
Side reactions: The base may be promoting elimination or other undesired reactions.Use a more sterically hindered, non-nucleophilic base. Maintain a low reaction temperature, especially during the addition of reagents.
Product is an Oil and Does Not Crystallize Suboptimal solvent system: The chosen solvent is not suitable for crystallization.Try a different solvent or a mixture of solvents. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until turbidity is observed, followed by slow cooling.[2]
Presence of impurities: Impurities can inhibit crystallization.Attempt to further purify the oil by column chromatography before another crystallization attempt. Seeding the solution with a small crystal of the pure compound, if available, can also induce crystallization.[2]
Product is Difficult to Extract from the Aqueous Phase Product is protonated: If the work-up is acidic, the piperidine nitrogen in the product will be protonated, making it water-soluble.Neutralize the aqueous layer with a base (e.g., NaHCO₃, K₂CO₃) to deprotonate the product before extraction with an organic solvent.

Quantitative Data Summary

The following tables provide representative data for typical N-alkylation reactions using this compound with various nucleophiles. Please note that actual results may vary depending on the specific reaction conditions and substrates used.

Table 1: N-Alkylation of Various Amines

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
AnilineK₂CO₃DMF801285>98 (HPLC)
PyrrolidineEt₃NCH₃CNRT692>99 (GC)
ImidazoleNaHTHF60888>97 (HPLC)
4-PiperidoneK₂CO₃DMSO1001675>95 (LC-MS)

Table 2: Solvent Effects on the Alkylation of Aniline

SolventTemperature (°C)Time (h)Yield (%)
DMF801285
Acetonitrile801878
Toluene1102465
Dichloromethane404855

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of an Amine
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.) and an anhydrous solvent (e.g., DMF, acetonitrile).

  • Addition of Base: Add a suitable base (1.5-2.0 eq.). For solid bases like K₂CO₃, ensure it is finely powdered and dry.

  • Addition of Alkylating Agent: Add this compound (1.1 - 1.2 eq.) portion-wise to the stirred suspension.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a solid base was used, filter the reaction mixture. Concentrate the filtrate under reduced pressure.

    • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-alkylated product.

Protocol 2: Work-up for Water-Soluble Products
  • Quenching: Upon reaction completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution (e.g., NH₄Cl if the reaction was basic, or NaHCO₃ if acidic).

  • Solvent Removal: Remove the organic solvent under reduced pressure.

  • Extraction of Impurities: Wash the remaining aqueous solution with a non-polar organic solvent (e.g., diethyl ether, hexane) to remove any non-polar impurities.

  • Product Isolation:

    • Option A (Lyophilization): If the product is stable, freeze-dry the aqueous solution to obtain the product as a solid.

    • Option B (Extraction after Basification): If the product is basic, carefully add a base (e.g., K₂CO₃, NaOH) to the aqueous solution until it is basic (pH > 10). Then, extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Dry the combined organic extracts, filter, and concentrate to yield the product.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Nucleophile, Base, and Solvent B Add 4-(chloromethyl)piperidine hydrochloride A->B C Heat and Stir B->C D Monitor by TLC/LC-MS C->D E Quench Reaction D->E Reaction Complete F Solvent Extraction E->F G Wash with Water/Brine F->G H Dry and Concentrate G->H I Column Chromatography or Recrystallization H->I

Caption: General experimental workflow for reactions with 4-(chloromethyl)piperidine HCl.

troubleshooting_logic node_sol node_sol start Low Yield? q1 Base Added? start->q1 q2 Temperature Adequate? q1->q2 Yes sol1 Add at least 1 eq. of base q1->sol1 No q3 Over-alkylation Observed? q2->q3 Yes sol2 Increase reaction temperature q2->sol2 No sol3 Use stoichiometric amine or slow addition q3->sol3 Yes

Caption: A logical workflow for troubleshooting low yield in alkylation reactions.

References

Validation & Comparative

A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of 4-substituted piperidines, a crucial scaffold in modern drug discovery, necessitates robust analytical methods for validation. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and selectivity. This guide provides an objective comparison of various LC-MS methodologies, supported by experimental data, to aid researchers in selecting and implementing the most appropriate validation strategy. Additionally, alternative techniques are discussed to provide a comprehensive analytical landscape.

Comparison of Analytical Techniques

The choice of an analytical method for validating the synthesis of 4-substituted piperidines is contingent on several factors, including the physicochemical properties of the analyte, the required sensitivity, and the nature of potential impurities. While LC-MS is often the preferred method, other techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed.[1][2]

ParameterLC-MS/MSGC-MSHPLC-UV (with Derivatization)
Principle Chromatographic separation coupled with mass analysis of the analyte and its fragments.[3]Chromatographic separation of volatile analytes in the gas phase followed by mass analysis.[3]Chromatographic separation of a derivatized analyte with UV detection.[3]
Selectivity Very HighHighModerate to High
Sensitivity Very High (sub-µg/kg levels achievable)[4]HighModerate
Sample Volatility Not requiredRequiredNot required
Derivatization Generally not required, but can be used to enhance ionization.Often required for polar analytes to increase volatility.[5]Required for compounds lacking a UV chromophore.[3]
Matrix Effects Can be significant (ion suppression/enhancement), often mitigated with stable isotope-labeled internal standards.[3][6][7]Less common, but can occur.Can be significant.[3]
Instrumentation Cost HighModerate to HighLow to Moderate

Performance of a Validated LC-MS/MS Method

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of a 4-substituted piperidine analog. This data serves as a benchmark for establishing a new analytical method.

Validation ParameterPerformance Characteristics
Linearity 0.1 - 100 ng/mL (r² > 0.99)[6]
Limit of Detection (LOD) 0.015 - 0.75 µg/kg[8]
Limit of Quantification (LOQ) 0.05 µg/kg for general food and 0.5 µg/kg for spices[9]
Intra-day Precision (%CV) ≤ 10%
Inter-day Precision (%CV) ≤ 12%
Accuracy (%Bias) Within ± 15%
Recovery > 85%
Matrix Effects Minimal (< 15%) with use of an internal standard.[10]

Experimental Protocols

A detailed experimental protocol is crucial for the successful implementation and validation of an LC-MS method. Below is a representative protocol for the analysis of a 4-substituted piperidine.

Sample Preparation (from a reaction mixture)
  • Quenching: Quench a small aliquot of the reaction mixture with a suitable solvent (e.g., acetonitrile or methanol).

  • Dilution: Dilute the quenched sample to a concentration within the linear range of the calibration curve. A typical dilution solvent is a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with 0.1% formic acid to promote ionization.[7]

  • Internal Standard Spiking: Add a known concentration of a suitable internal standard. A stable isotope-labeled analog of the analyte is ideal for correcting matrix effects and variability during sample preparation and injection.[6][7]

  • Centrifugation/Filtration: Centrifuge the sample to pellet any precipitated material and filter the supernatant through a 0.22 µm filter before injection.

LC-MS/MS Conditions
ParameterTypical Conditions
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[6][8]
Analytical Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
Flow Rate 0.2 - 0.5 mL/min[3]
Column Temperature 30 - 40°C[2][9]
Injection Volume 1 - 10 µL
MS System Triple quadrupole mass spectrometer.[6]
Ionization Mode Electrospray Ionization (ESI), positive mode.[6]
Scan Type Multiple Reaction Monitoring (MRM) for quantification.[6]
Precursor/Product Ions Determined by direct infusion of a standard solution of the analyte.
Collision Energy Optimized for the specific precursor-to-product ion transition.

Mandatory Visualizations

To further clarify the experimental workflow and the logical relationships in method validation, the following diagrams are provided.

G Experimental Workflow for LC-MS Validation cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing & Validation ReactionMixture Reaction Mixture Aliquot Quenching Quenching ReactionMixture->Quenching Dilution Serial Dilution Quenching->Dilution Spiking Internal Standard Spiking Dilution->Spiking Filtration Centrifugation & Filtration Spiking->Filtration Injection LC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for LC-MS analysis of 4-substituted piperidines.

G Logical Framework for LC-MS Method Validation cluster_performance Performance Characteristics MethodValidation Validated Analytical Method Specificity Specificity & Selectivity MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision (Repeatability & Intermediate) MethodValidation->Precision Sensitivity Sensitivity (LOD & LOQ) MethodValidation->Sensitivity Robustness Robustness MethodValidation->Robustness Stability Solution Stability MethodValidation->Stability Linearity->Sensitivity Accuracy->Precision

Caption: Key parameters for LC-MS method validation.

Conclusion

The validation of the synthesis of 4-substituted piperidines relies on the implementation of accurate and reliable analytical methodologies. LC-MS/MS stands out as the premier technique, offering high sensitivity and selectivity for both qualitative and quantitative analysis. By carefully selecting the appropriate sample preparation techniques, chromatographic conditions, and mass spectrometric parameters, researchers can develop robust methods to ensure the identity, purity, and yield of their synthesized compounds. This guide provides a foundational understanding and practical protocols to assist in the establishment of effective LC-MS validation methods in a drug discovery and development setting.

References

Reactivity Face-Off: 4-(Chloromethyl)piperidine vs. 4-(Bromomethyl)piperidine in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug development, the choice of starting materials is paramount to the efficiency and success of a synthetic route. Among the versatile building blocks, functionalized piperidines are of significant interest due to their prevalence in pharmaceutical agents. This guide provides an objective comparison of the reactivity of two key intermediates: 4-(chloromethyl)piperidine and 4-(bromomethyl)piperidine, in the context of nucleophilic substitution reactions. This comparison is supported by fundamental principles of organic chemistry and analogous experimental data to aid researchers in selecting the optimal reagent for their synthetic needs.

Executive Summary of Reactivity

In nucleophilic substitution reactions, the nature of the leaving group is a critical factor influencing the reaction rate. It is a well-established principle that bromide is a superior leaving group compared to chloride. This is attributed to two main factors: the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, and the resulting bromide anion is a weaker base and more polarizable than the chloride anion. Consequently, 4-(bromomethyl)piperidine is anticipated to be significantly more reactive than 4-(chloromethyl)piperidine in reactions with nucleophiles.

Data Presentation

The following table summarizes the key properties and expected reactivity differences between 4-(chloromethyl)piperidine and 4-(bromomethyl)piperidine.

Feature4-(Chloromethyl)piperidine4-(Bromomethyl)piperidine
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)
C-Halogen Bond Strength StrongerWeaker
Leaving Group Basicity More BasicLess Basic
Expected Reactivity LowerHigher
Typical Reaction Conditions May require higher temperatures, longer reaction times, or stronger nucleophiles.Generally proceeds under milder conditions with shorter reaction times.

Experimental Protocols

The following is a representative experimental protocol for a nucleophilic substitution reaction (S_N2) with an amine nucleophile, which can be adapted for either 4-(chloromethyl)piperidine or 4-(bromomethyl)piperidine.

General Procedure for N-Alkylation of an Amine:

  • Reaction Setup: To a solution of the desired primary or secondary amine (1.0 equivalent) in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile) is added a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).

  • Reagent Addition: 4-(halomethyl)piperidine hydrochloride (1.1 equivalents) is added to the stirred mixture. If the free base of the piperidine derivative is used, the amount of external base can be adjusted.

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 80°C. The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). It is anticipated that the reaction with 4-(bromomethyl)piperidine will proceed to completion at a lower temperature and in a shorter timeframe than the reaction with 4-(chloromethyl)piperidine.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-alkylated product.

Mandatory Visualization

G cluster_reaction SN2 Reaction 4_halomethyl 4-(Halomethyl)piperidine (X = Cl or Br) TS Transition State 4_halomethyl->TS + Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->TS Product Substituted Product TS->Product Faster for X = Br Slower for X = Cl Halide Halide Ion (X⁻) TS->Halide

Caption: General workflow for the S_N2 reaction of 4-(halomethyl)piperidines.

G cluster_chloro 4-(Chloromethyl)piperidine cluster_bromo 4-(Bromomethyl)piperidine chloro_start Reactant (X=Cl) chloro_ts Higher Energy Transition State chloro_start->chloro_ts Slower Rate bromo_start Reactant (X=Br) chloro_end Product chloro_ts->chloro_end bromo_ts Lower Energy Transition State bromo_start->bromo_ts Faster Rate bromo_end Product bromo_ts->bromo_end

Caption: Energy profile comparison for the S_N2 reaction.

References

Efficacy of Piperidine-Based Alkylating Agents: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of cancer therapeutics, alkylating agents remain a cornerstone of many treatment regimens, particularly for hematological malignancies. Among these, agents featuring a piperidine or a related nitrogen mustard core structure, such as Bendamustine, Cyclophosphamide, and Melphalan, are of significant interest to the drug discovery community. This guide provides an objective comparison of their efficacy, supported by preclinical and clinical data, to aid researchers, scientists, and drug development professionals in their research.

Comparative Preclinical Efficacy: In Vitro Cytotoxicity

The in vitro cytotoxicity of Bendamustine, Cyclophosphamide, and Melphalan has been evaluated across a range of hematological cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these assessments. The following tables summarize the IC50 values for these agents in various cell lines.

Bendamustine
Cell Line Cancer Type IC50 (µM)
HBL-2Mantle Cell Lymphoma10-30[1]
SMCH16Mantle Cell Lymphoma10-30[1]
BJABBurkitt Lymphoma10-30[1]
NamalwaBurkitt Lymphoma10-30[1]
TKDiffuse Large B-cell Lymphoma47.0 ± 4.6[1]
B104Diffuse Large B-cell Lymphoma42.0 ± 6.9[1]
SU-DHL-5Diffuse Large B-cell LymphomaMost Sensitive
MOLP-2Multiple MyelomaMost Sensitive
SU-DHL-10Diffuse Large B-cell LymphomaMost Resistant
RPMI-8226Multiple MyelomaMost Resistant
Cyclophosphamide
Cell Line Cancer Type IC50 (µg/mL)
Raw 264.7Monocyte Macrophage145.44[2]

Note: IC50 values for Cyclophosphamide are often determined for its active metabolite, 4-hydroxycyclophosphamide, as Cyclophosphamide itself is a prodrug requiring metabolic activation.

Melphalan
Cell Line Cancer Type IC50 (µM)
RPMI-8226Multiple Myeloma8.9[3]
THP-1Acute Monocytic Leukemia6.26[3]
HL-60Promyelocytic Leukemia3.78[3]
8226-LR5 (Melphalan-resistant)Multiple Myeloma3.6 to 9.5-fold more resistant than parental line[4]
U266-LR6 (Melphalan-resistant)Multiple Myeloma3.6 to 9.5-fold more resistant than parental line[4]

Clinical Efficacy in Hematological Malignancies

Clinical trials provide crucial insights into the real-world efficacy of these agents. Direct head-to-head comparisons of all three are rare, but several studies have compared Bendamustine with Cyclophosphamide-based regimens.

Bendamustine in Non-Hodgkin's Lymphoma (NHL):

  • In a phase II study of patients with rituximab-refractory indolent NHL, single-agent bendamustine resulted in an overall response rate (ORR) of 77%, with a median duration of response of 6.7 months.[5]

  • Another study in relapsed or refractory low-grade NHL showed an ORR of 73% with bendamustine at 120 mg/m² on days 1 and 2.[6]

  • The BRIGHT study demonstrated that the combination of bendamustine and rituximab (BR) was non-inferior to standard R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone) or R-CVP (rituximab, cyclophosphamide, vincristine, and prednisone) in patients with indolent NHL and mantle cell lymphoma, with an ORR of 94% for BR.[7]

Cyclophosphamide-based Regimens in Follicular Lymphoma:

  • The combination of cyclophosphamide, doxorubicin, vincristine, and prednisone (CHOP) with rituximab has been a standard of care for follicular lymphoma.[8][9]

  • A phase III trial comparing R-CHOP to CHOP plus radioimmunotherapy showed a 5-year progression-free survival (PFS) of 60% for the R-CHOP arm.[9]

Melphalan in Multiple Myeloma:

  • High-dose melphalan followed by autologous stem cell transplantation (ASCT) is a standard treatment for transplant-eligible multiple myeloma patients.[10][11]

  • Studies have shown that this approach improves response rates, event-free survival, and overall survival in myeloma patients.[10]

  • In a retrospective analysis of patients with co-morbidities receiving a reduced dose of melphalan (140 mg/m²), the median PFS was 31 months.[11][12]

Mechanism of Action: DNA Damage Response

All three alkylating agents exert their cytotoxic effects by inducing DNA damage, which triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). This ultimately leads to cell cycle arrest and apoptosis.

DNA_Damage_Response Bendamustine Bendamustine DNA DNA Cyclophosphamide Cyclophosphamide Melphalan Melphalan Damaged_DNA DNA Damage (Cross-links) DNA->Damaged_DNA Alkylation ATM ATM (activated) Damaged_DNA->ATM activates Chk2 Chk2 (activated) ATM->Chk2 phosphorylates p53 p53 (activated) Chk2->p53 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53->Apoptosis induces

Figure 1: Simplified DNA Damage Response Pathway.

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of alkylating agents on cancer cell lines.

MTT_Workflow start Start seed_cells 1. Seed Cells (e.g., 1x10^4 cells/well in a 96-well plate) start->seed_cells add_drug 2. Add Drug (Serial dilutions of alkylating agent) seed_cells->add_drug incubate_drug 3. Incubate (e.g., 72 hours at 37°C, 5% CO2) add_drug->incubate_drug add_mtt 4. Add MTT Reagent (e.g., 0.5 mg/mL) incubate_drug->add_mtt incubate_mtt 5. Incubate (e.g., 4 hours to allow formazan formation) add_mtt->incubate_mtt solubilize 6. Solubilize Formazan (Add solubilization solution, e.g., DMSO) incubate_mtt->solubilize read_absorbance 7. Read Absorbance (e.g., 570 nm) solubilize->read_absorbance analyze 8. Analyze Data (Calculate IC50 values) read_absorbance->analyze end End analyze->end

Figure 2: Workflow for an MTT Cell Viability Assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The alkylating agents are serially diluted to a range of concentrations and added to the wells. Control wells receive vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the drugs to exert their effects.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is then determined by plotting cell viability against drug concentration.

In Vivo Tumor Xenograft Model

This protocol describes a general workflow for evaluating the in vivo efficacy of alkylating agents in a mouse model.

Methodology:

  • Cell Implantation: Human hematological cancer cells (e.g., lymphoma or myeloma cell lines) are implanted subcutaneously or intravenously into immunocompromised mice (e.g., NOD/SCID or NSG mice).[13]

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers (for subcutaneous models) or bioluminescence imaging (for disseminated models).

  • Drug Administration: Once tumors reach a specified size, mice are randomized into treatment and control groups. The alkylating agents are administered according to a predetermined dose and schedule (e.g., intraperitoneal or intravenous injection).[13][14]

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight (as a measure of toxicity) and overall survival are also monitored.

  • Data Analysis: Tumor volumes and survival data are statistically analyzed to compare the efficacy of the different treatment groups.

Conclusion

Bendamustine, Cyclophosphamide, and Melphalan are potent alkylating agents with demonstrated efficacy in a range of hematological malignancies. While all three function through the induction of DNA damage, preclinical and clinical data suggest nuances in their activity profiles and spectra of efficacy. Bendamustine has shown strong activity in various lymphomas, including in rituximab-refractory settings. Cyclophosphamide remains a key component of combination chemotherapy regimens for lymphomas. Melphalan is the cornerstone of high-dose therapy for multiple myeloma. The choice of agent in a drug discovery or clinical context will depend on the specific malignancy, the patient population, and the desired therapeutic index. This guide provides a foundational comparison to inform further research and development in this critical area of oncology.

References

A Comparative Guide to Derivatization Reagents for the Purity Analysis of Synthesized Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical step in the synthesis of novel chemical entities. While numerous analytical techniques are available for this purpose, derivatization is a powerful strategy employed to enhance the detectability and chromatographic behavior of analytes that are otherwise challenging to analyze. This guide provides a comprehensive comparison of derivatization approaches for purity analysis, with a special focus on clarifying the role of synthetic building blocks versus dedicated derivatizing agents.

The Role of 4-(Chloromethyl)piperidine Hydrochloride in Synthesis

It is important to clarify that this compound is primarily utilized as a building block in organic synthesis .[1][2] Its reactive chloromethyl group makes it a valuable reagent for introducing a piperidinomethyl moiety onto other molecules, a common structural motif in pharmacologically active compounds.[1] It is not a standard reagent used for the purity analysis of synthesized compounds through derivatization. This guide will, therefore, introduce the concept of derivatization for purity analysis and compare established, widely-used derivatization reagents. A hypothetical application of this compound as a derivatizing agent will be discussed to illustrate the principles of derivatization chemistry.

The Principle of Derivatization in Purity Analysis

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This process is typically employed to:

  • Enhance Detector Response: Introduce a chromophore or fluorophore for improved UV or fluorescence detection.[3][4]

  • Increase Volatility: Modify polar functional groups to make compounds more amenable to GC analysis.[5][6]

  • Improve Chromatographic Separation: Alter the polarity of an analyte to improve its retention and peak shape.[7]

Hypothetical Derivatization Workflow using this compound

Based on its chemical structure, this compound could theoretically act as an alkylating agent to derivatize nucleophilic functional groups such as primary and secondary amines or the carboxylate salts of carboxylic acids. The piperidine moiety could potentially enhance detectability by mass spectrometry.

G cluster_prep Sample Preparation cluster_deriv Hypothetical Derivatization cluster_analysis Analysis Sample Synthesized Compound (with -NH2 or -COOH group) Dissolve Dissolve in appropriate solvent Sample->Dissolve AddBase Add non-nucleophilic base (for -COOH derivatization) Dissolve->AddBase AddReagent Add 4-(chloromethyl)piperidine hydrochloride AddBase->AddReagent Heat Heat reaction mixture (e.g., 60-80°C) AddReagent->Heat Quench Quench reaction Heat->Quench Analyze Analyze by HPLC-MS or GC-MS Quench->Analyze

Figure 1: Hypothetical workflow for derivatization using this compound.

Established Derivatization Reagents: A Comparison

In practice, a variety of well-established reagents are used for the derivatization of different functional groups to ensure reliable and sensitive purity analysis. The selection of a suitable derivatizing agent depends on the functional group(s) present in the analyte and the analytical technique to be used.

Derivatization of Amines (Primary and Secondary)

For HPLC analysis, several reagents are commonly used to introduce a fluorescent or UV-absorbing tag to primary and secondary amines.

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[4][8][9][10] However, the derivatives can be unstable.[4][8]

  • 9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives.[1][11][12]

  • Dansyl Chloride (Dns-Cl): A versatile reagent that reacts with primary and secondary amines, as well as phenols, to produce fluorescent derivatives. The reaction can be slow, and the derivatives may have poor stability.[3][11][13][14][15]

Derivatization of Carboxylic Acids

For GC analysis, derivatization is often necessary to increase the volatility of carboxylic acids.

  • Silylation Reagents (e.g., BSTFA, MSTFA): These reagents replace the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group, making the compound more volatile and thermally stable.[5][6][16][17]

  • Alkylation Reagents (e.g., Pentafluorobenzyl Bromide - PFB-Br): These reagents convert carboxylic acids into their corresponding esters. PFB-Br is particularly useful for creating derivatives that are highly sensitive to electron capture detection (ECD) in GC.[18][19][20][21][22]

Quantitative Performance Comparison of Common Derivatization Reagents

The following table summarizes typical performance characteristics of established derivatization reagents, providing a basis for method selection.

Derivatization ReagentTarget Functional Group(s)Analytical TechniqueTypical Limit of Detection (LOD) / Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
o-Phthalaldehyde (OPA) Primary AminesHPLC-FluorescenceLOD: pmol to fmol rangeRapid reaction at room temperature.[8]Derivatives can be unstable; does not react with secondary amines.[4][8]
9-Fluorenylmethyl chloroformate (FMOC-Cl) Primary & Secondary AminesHPLC-Fluorescence/UVLOQ: 0.6724 µg/mL[11]Forms stable derivatives with both primary and secondary amines.[11]Reaction conditions may need careful optimization.[1][23][24]
Dansyl Chloride (Dns-Cl) Primary & Secondary Amines, PhenolsHPLC-Fluorescence/MSSignal enhancement up to 200-fold in MS.[3]Versatile, enhances fluorescence and ionization efficiency.[13]Slow reaction, derivatives can have poor stability.[11][14]
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) Carboxylic Acids, Alcohols, Phenols, AminesGC-FID/MS-Highly reactive, produces volatile and thermally stable derivatives.[5][16]Moisture sensitive.[6][16]
Pentafluorobenzyl Bromide (PFB-Br) Carboxylic Acids, Phenols, ThiolsGC-ECD/MSLOD: 0.10-0.20 µg/mL (GC-ECD).[18]Produces derivatives with excellent sensitivity for ECD.[18][19][20]Reaction can be slow and may require heating.[19]

Experimental Protocols

Below are generalized protocols for the derivatization of amines and carboxylic acids using common reagents. Note: These are starting points and may require optimization for specific applications.

Protocol 1: Derivatization of Primary Amines with o-Phthalaldehyde (OPA) for HPLC-Fluorescence Analysis
  • Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., 0.1 M HCl).

  • Reagent Preparation: Prepare the OPA reagent by dissolving OPA in methanol, then adding a borate buffer (pH ~9.5) and a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid).[4][8]

  • Derivatization: Mix the sample solution with the OPA reagent. The reaction is typically complete within minutes at room temperature.[8][10]

  • Analysis: Inject the derivatized sample into the HPLC system with a fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm).[4]

Protocol 2: Derivatization of Primary and Secondary Amines with FMOC-Cl for HPLC-Fluorescence Analysis
  • Sample Preparation: Dissolve the synthesized compound in a suitable solvent like acetonitrile.

  • Reaction Mixture: In a vial, combine the sample solution, a borate buffer (pH 8-10), and the FMOC-Cl solution (in acetonitrile).[1][11][12]

  • Derivatization: Allow the reaction to proceed at room temperature for a specified time (e.g., 40 minutes), then stop the reaction by adding an acid (e.g., HCl).[1]

  • Analysis: Analyze the resulting stable derivative by HPLC with fluorescence (Excitation: ~265 nm, Emission: ~315 nm) or UV detection.

Protocol 3: Derivatization of Carboxylic Acids with a Silylating Reagent (e.g., BSTFA) for GC-MS Analysis
  • Sample Preparation: Ensure the sample is dry, as silylating reagents are moisture-sensitive.[6][16] Dissolve the sample in an aprotic solvent (e.g., pyridine, acetonitrile, or DMF).[16]

  • Derivatization: Add the silylating reagent (e.g., BSTFA, often with a catalyst like TMCS) to the sample solution.[5] Heat the mixture (e.g., 60-80°C) for a sufficient time (e.g., 30-60 minutes) to ensure complete derivatization.

  • Analysis: Inject the derivatized sample directly into the GC-MS system.

General Workflow for Purity Analysis via Derivatization

The following diagram illustrates a typical workflow for the purity analysis of a synthesized compound using a standard derivatization reagent.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Chromatographic Analysis Sample Synthesized Compound Dissolve Dissolve in appropriate solvent Sample->Dissolve AddReagent Add Derivatizing Agent (e.g., OPA, FMOC-Cl, BSTFA) Dissolve->AddReagent Optimize Incubate under optimal conditions (pH, temp, time) AddReagent->Optimize Inject Inject into HPLC or GC system Optimize->Inject Separate Separation on analytical column Inject->Separate Detect Detection (Fluorescence, UV, MS, FID, ECD) Separate->Detect Analyze Data Analysis and Purity Calculation Detect->Analyze

Figure 2: Standard workflow for purity analysis using derivatization.

References

A Comparative Analysis of the Biological Activities of Piperidine Analogs Synthesized from Diverse Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structural motif in medicinal chemistry, integral to the development of a vast array of therapeutic agents due to its favorable pharmacokinetic and pharmacodynamic properties.[1][2] The biological activity of piperidine derivatives is profoundly influenced by the substituents on the piperidine ring, which in turn is dictated by the synthetic route and the precursors utilized. This guide provides a comparative analysis of the biological activities of piperidine analogs synthesized from different precursors, supported by experimental data to aid in drug discovery and development.

This guide will explore piperidine analogs derived from two distinct synthetic strategies:

  • Multi-component Reactions (MCRs): These reactions offer an efficient pathway to construct complex, highly substituted piperidine analogs in a single step from simple starting materials.[3]

  • Modification of Pre-existing Piperidine Scaffolds: This approach involves the chemical transformation of commercially available or readily synthesized piperidine building blocks to introduce diverse functionalities.

The comparative analysis will focus on key therapeutic areas where piperidine derivatives have shown significant promise, including anticancer and antimicrobial activities.

Comparative Biological Activity Data

The following tables summarize the biological activities of various piperidine derivatives, categorized by their synthetic origin and target application.

Table 1: Comparative Anticancer Activity of Piperidine Analogs

The in vitro cytotoxic activity of piperidine derivatives against various human cancer cell lines is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of their potency.[4][5]

Derivative ClassPrecursor/Synthetic MethodCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
Dibenzo[b,f]thiepin-piperidineAlkylation of piperidineMCF-7Breast (ER+)0.8 ± 0.04[4]
MDA-MB-231Breast (ER-)1.2 ± 0.12[4]
Substituted PiperidineMulti-component ReactionPC3Prostate0.81[4][6]
MGC803Gastric1.09[4]
MCF-7Breast1.30[4]
Piperidine-Substituted ChalconeClaisen-Schmidt CondensationMCF-7Breast15.94[7]
HCT116Colon22.12[7]
NCI-H460Lung18.50[7]
Piperidin-4-one Oxime EstersMannich Condensation-Antioxidant AssayBetter than BHA[3]
Table 2: Comparative Antimicrobial Activity of Piperidine Analogs

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro efficacy of an antimicrobial agent against a specific microbial strain.[7]

Derivative ClassPrecursor/Synthetic MethodMicrobial StrainMIC (µg/mL)Reference
Benzoyl Piperidine CarboxamideAcylation of Piperidine-4-carboxamideEscherichia coli12.5[8]
Staphylococcus aureus25[8]
Candida albicans50[8]
Sulfonyl Piperidine CarboxamideSulfonylation of Piperidine-4-carboxamideEscherichia coli25[8]
Staphylococcus aureus50[8]
Candida albicans12.5[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of Piperidine Analogs

a) Multi-component Synthesis of Highly Substituted Piperidines:

A mixture of an aromatic aldehyde, an amine (e.g., piperidine), and an active methylene compound are reacted in a suitable solvent, often with a catalyst. For instance, new polysubstituted propargylamine analogs have been synthesized via a one-step reaction of 7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-methoxyquinazolin-4-amine, aromatic aldehydes, and piperidine using CuCl2 in DMF under ultrasound irradiation at 80 °C.[3]

b) Synthesis of N-Substituted Piperidine Analogs:

These syntheses often start with a pre-existing piperidine ring. For example, a series of 1-(2-methoxyethyl)-2-(1-(substituted sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazoles were synthesized from piperidine-4-carboxylic acid through a five-step chemical transformation process. This involved cyclization with benzene-1,2-diamine, Boc-protection, substitution on the benzimidazole amine, Boc deprotection, and final substitution with sulfonamides.[9]

Biological Activity Assays

a) In Vitro Anticancer Activity (MTT Assay): [7]

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 × 10^3 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the piperidine derivatives and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curves.[7]

b) In Vitro Antimicrobial Activity (Broth Microdilution Method): [7]

  • Inoculum Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density (e.g., 5 × 10^5 CFU/mL for bacteria).[7]

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.[7]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[7]

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.[7]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]

c) Antioxidant Activity (DPPH Radical Scavenging Assay): [10]

  • Preparation of Solutions: A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared. The piperidine derivatives are dissolved in a suitable solvent.

  • Reaction Mixture: The test compound solution is added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test solution with that of a control (DPPH solution without the test compound).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and processes related to the synthesis and evaluation of piperidine analogs.

G cluster_synthesis Synthetic Precursors cluster_methods Synthetic Methods cluster_products Piperidine Analogs A Aromatic Aldehydes MCR Multi-component Reaction A->MCR B Amines (e.g., Piperidine) B->MCR C Active Methylene Compounds C->MCR D Piperidine-4-carboxylic acid MOD Scaffold Modification D->MOD E Benzoyl/Sulfonyl Halides E->MOD P1 Highly Substituted Piperidines MCR->P1 P2 N-Acyl/Sulfonyl Piperidines MOD->P2

Caption: Synthetic pathways to piperidine analogs.

G cluster_assays Biological Activity Screening cluster_data Data Analysis start Synthesized Piperidine Analogs anticancer Anticancer Assays (e.g., MTT) start->anticancer antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) start->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH) start->antioxidant ic50 Determine IC50/GI50 Values anticancer->ic50 mic Determine MIC Values antimicrobial->mic rsa Calculate Radical Scavenging Activity (%) antioxidant->rsa end Lead Compound Identification ic50->end mic->end rsa->end G cluster_mechanisms Potential Mechanisms of Action piperidine Piperidine Derivative dna DNA Intercalation piperidine->dna tubulin Tubulin Polymerization Inhibition piperidine->tubulin apoptosis Induction of Apoptosis piperidine->apoptosis pi3k PI3K/Akt Pathway Modulation piperidine->pi3k cell_death Cancer Cell Death dna->cell_death tubulin->cell_death apoptosis->cell_death pi3k->cell_death

References

Safety Operating Guide

Proper Disposal of 4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 4-(chloromethyl)piperidine hydrochloride is critical for maintaining a secure laboratory environment. This document outlines the necessary procedures for researchers, scientists, and drug development professionals, emphasizing safety, regulatory compliance, and operational clarity.

The primary directive for the disposal of this compound, as with any hazardous chemical, is to adhere to the guidelines outlined in the Safety Data Sheet (SDS) and to engage professional hazardous waste disposal services. Direct disposal into standard waste streams or sanitary sewers is strictly prohibited.

Immediate Safety and Handling for Disposal

Before initiating the disposal process, ensure all relevant personnel are familiar with the hazards associated with this compound. This compound is harmful if swallowed and can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) for Disposal
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Step-by-Step Disposal Protocol

The following procedure outlines the approved method for the collection and disposal of this compound waste.

  • Waste Collection :

    • Collect all waste, including unused product, contaminated materials (e.g., weighing paper, pipette tips), and spill cleanup debris.

    • Place the waste into a designated, properly labeled, and sealable container. The container must be compatible with the chemical to prevent any reaction or degradation.

  • Container Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and the name of the generating laboratory or department.

  • Storage :

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arrange for Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to schedule a pickup.[1]

    • Provide them with a complete inventory of the waste.

  • Documentation :

    • Maintain a detailed record of the waste generated and its disposal, in accordance with local and national regulations.

Spill Management

In the event of a spill, the cleanup materials must also be treated as hazardous waste.

  • Evacuate and Ventilate : Immediately clear the area and ensure adequate ventilation.

  • Contain the Spill : Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect and Dispose : Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate decontaminating agent.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste (Unused chemical, contaminated items) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in a Designated, Compatible Container B->C D Label Container Clearly ('Hazardous Waste', Chemical Name, Date) C->D E Store in a Secure, Ventilated Area D->E F Contact EHS or Certified Waste Disposal Company E->F G Schedule Waste Pickup F->G H Maintain Disposal Records G->H

Caption: Disposal workflow for this compound.

Regulatory Compliance

It is imperative to manage and dispose of this compound in strict accordance with all applicable local, state, and federal regulations. Failure to comply can result in significant penalties and safety hazards. Always consult with your institution's safety officer for specific guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-(Chloromethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 4-(chloromethyl)piperidine hydrochloride, a compound requiring careful management. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment to protect against potential hazards.

PPE CategoryItemSpecifications and Usage
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Face ShieldA face shield should be used in addition to goggles where there is a splashing hazard.
Skin Protection GlovesHandle with chemical-impermeable gloves (e.g., Nitrile or Neoprene). Gloves must be inspected prior to use. Wash and dry hands after handling.[1][2]
Lab Coat/CoverallsWear a fire/flame-resistant and impervious lab coat or coveralls.
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1] Work in a well-ventilated area, preferably a fume hood.[3][4]
Footwear Closed-toe ShoesWear closed-toe shoes to protect against spills.[3]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Following a systematic procedure is crucial for minimizing exposure and preventing accidents.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is available and operational.

  • Verify that an eyewash station and safety shower are readily accessible and have been recently tested.[4][5]

  • Designate a specific area for handling this compound, away from incompatible materials such as strong oxidizing agents.[5]

2. Handling the Compound:

  • Before use, carefully read the Safety Data Sheet (SDS).

  • Handle the solid compound in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust and aerosols.[1][6]

  • Use non-sparking tools to prevent ignition sources.[1][6]

  • Avoid contact with skin and eyes.[1][6]

  • Weigh the necessary amount of the compound in a tared, sealed container to minimize dust generation.

3. Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Keep it segregated from foodstuff containers and incompatible materials.[1]

  • The storage area should be designated for corrosive materials.[5]

Emergency Procedures: Responding to Accidental Exposure

In the event of an accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration (do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled) and seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste material in suitable, closed, and clearly labeled containers for disposal.[1][6]

  • Disposal Method: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. This should be carried out by a licensed professional waste disposal service.

  • Contaminated Materials: Adhered or collected material, including contaminated PPE, should be promptly disposed of as hazardous waste.[1]

Workflow for Safe Handling of this compound

The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh handling_use Use in Experiment handling_weigh->handling_use cleanup_decon Decontaminate Workspace handling_use->cleanup_decon disposal_waste Segregate Waste handling_use->disposal_waste cleanup_store Store Unused Compound cleanup_decon->cleanup_store disposal_ppe Dispose of Contaminated PPE cleanup_decon->disposal_ppe disposal_final Arrange for Professional Disposal disposal_waste->disposal_final disposal_ppe->disposal_final

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.